Technical Documentation Center

Mepirapim (hydrochloride) Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Mepirapim (hydrochloride)

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Mechanism of Action of Mepirapim (hydrochloride) on CB1 Receptors

This guide provides a comprehensive technical overview of Mepirapim hydrochloride, a synthetic cannabinoid, and its intricate mechanism of action at the Cannabinoid Type 1 (CB1) receptor. Designed for researchers, scient...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Mepirapim hydrochloride, a synthetic cannabinoid, and its intricate mechanism of action at the Cannabinoid Type 1 (CB1) receptor. Designed for researchers, scientists, and drug development professionals, this document synthesizes current literature to explain the compound's binding affinity, functional activity, and downstream signaling effects, while also addressing the existing scientific debate surrounding its primary mode of action. Detailed experimental protocols are provided to enable rigorous characterization of Mepirapim and similar compounds.

Introduction: The Enigmatic Profile of Mepirapim

Mepirapim, an indole-based synthetic cannabinoid, emerged in the early 2010s as a compound of interest in both forensic and pharmacological research.[1][2] Structurally, it is an analog of the potent synthetic cannabinoid JWH-018, distinguished by the substitution of a 4-methylpiperazine group for the naphthyl moiety of its predecessor.[3][4] This structural alteration significantly modifies its pharmacological profile.

The Cannabinoid Type 1 (CB1) receptor, a Class A G protein-coupled receptor (GPCR), is the primary molecular target for the psychoactive effects of cannabinoids.[5][6] It is one of the most abundantly expressed GPCRs in the central nervous system, where it plays a critical role in modulating neurotransmission, memory, appetite, and pain perception.[5][6][7]

The interaction of Mepirapim with the CB1 receptor is notably complex and a subject of ongoing scientific discussion. While some data classify it as a low-potency agonist, other significant findings point towards minimal CB1 receptor activity and a more prominent role as a T-type calcium channel inhibitor.[1][4][8] This guide will dissect these contrasting findings, presenting a balanced view of Mepirapim's mechanism of action and providing the technical framework for its further investigation.

Mepirapim (hydrochloride): Compound Profile

A clear understanding of Mepirapim's chemical identity is fundamental to interpreting its biological activity.

PropertyValue
IUPAC Name (4-methylpiperazin-1-yl)(1-pentyl-1H-indol-3-yl)-methanone, monohydrochloride[3][9]
Synonyms JWH 018-4(methylpiperazine)[3][10]
CAS Number 2365542-30-7 (hydrochloride)[3][9]
Molecular Formula C₁₉H₂₇N₃O • HCl[3]
Molar Mass 349.9 g/mol [3]
Chemical Structure Structurally analogous to JWH-018 with a 4-methylpiperazine substitution.[1][4]

The CB1 Receptor: A Canonical Signaling Hub

The CB1 receptor primarily couples to the inhibitory G protein, Gi/o.[11] Upon activation by an agonist, a conformational change in the receptor triggers the dissociation of the Gαi/o subunit from the Gβγ dimer. Both components then initiate a cascade of intracellular events designed to modulate neuronal excitability.

The canonical signaling pathways are as follows:

  • Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits adenylyl cyclase, leading to a reduction in intracellular cyclic adenosine monophosphate (cAMP) levels.[7][11] This dampens the activity of protein kinase A (PKA).

  • Modulation of Ion Channels: The Gβγ subunit complex directly interacts with and modulates voltage-gated ion channels. This typically involves the inhibition of N- and Q-type calcium (Ca²⁺) channels and the activation of G protein-coupled inwardly-rectifying potassium (K⁺) channels (GIRKs).[7][12][13] The net effect is a reduction in neurotransmitter release from the presynaptic terminal.

  • Activation of MAPK Pathway: CB1 receptor activation stimulates the mitogen-activated protein kinase (MAPK) cascade, particularly extracellular signal-regulated kinases (ERK1/2).[11] This pathway is crucial for regulating gene expression and long-term synaptic plasticity.[14]

CB1_Signaling cluster_membrane Cell Membrane CB1 CB1 Receptor Gi_Protein Gi/o Protein CB1->Gi_Protein Activates AC Adenylyl Cyclase cAMP cAMP ↓ AC->cAMP Ca_Channel Ca²⁺ Channel Ca_Influx Ca²⁺ Influx ↓ Ca_Channel->Ca_Influx K_Channel K⁺ Channel K_Efflux K⁺ Efflux ↑ K_Channel->K_Efflux Ligand Mepirapim (Agonist) Ligand->CB1 G_alpha Gαi Gi_Protein->G_alpha Dissociates G_beta_gamma Gβγ Gi_Protein->G_beta_gamma Dissociates G_alpha->AC Inhibits G_beta_gamma->Ca_Channel Inhibits G_beta_gamma->K_Channel Activates MAPK_Cascade MAPK Cascade (ERK1/2) G_beta_gamma->MAPK_Cascade Activates PKA PKA ↓ cAMP->PKA Transcription Gene Transcription MAPK_Cascade->Transcription

Canonical CB1 Receptor Signaling Pathways.

Mepirapim's Mechanism of Action at the CB1 Receptor

The pharmacological activity of Mepirapim at the CB1 receptor is multifaceted, with evidence supporting several, sometimes conflicting, interpretations.

Receptor Binding Affinity: A Low-Affinity Ligand

Radioligand binding assays are used to determine the affinity of a compound for a receptor, expressed as the inhibition constant (Ki). Studies have consistently shown that Mepirapim binds to the CB1 receptor with low affinity.

ReceptorMepirapim Ki (nM)Reference
Human CB1 2650[4]
Human CB2 1850[4]

These values, in the micromolar range, are significantly higher than those of potent synthetic cannabinoids like JWH-018, which typically exhibit nanomolar or even sub-nanomolar affinities. This data firmly classifies Mepirapim as a weak ligand at the orthosteric binding site of the CB1 receptor.[4]

Functional Activity: A Scientific Controversy

While binding affinity indicates how well a drug binds to a receptor, functional assays are required to determine the biological response it elicits. Herein lies the central debate surrounding Mepirapim.

Evidence for Low-Potency Agonism: Several in vitro and in vivo studies suggest that Mepirapim acts as a CB1 receptor agonist, albeit with low potency.

  • In Vitro Functional Assays: Membrane potential assays have shown that Mepirapim can function as a low-potency agonist at both CB1 and CB2 receptors, eliciting a response at micromolar concentrations.[4][15][16]

  • In Vivo Cannabimimetic Effects: Despite its low affinity, studies in rodents have demonstrated that Mepirapim can induce classic cannabinoid tetrad symptoms, including hypothermia, which is a hallmark of central CB1 receptor activation.[8][16][17] However, these effects were typically observed only at high doses (e.g., 30 mg/kg).[8][16] Furthermore, recent research has shown that Mepirapim induces addiction-related behaviors and neurochemical changes in the brain's reward circuitry that are consistent with CB1 receptor-mediated action.[17][18] This study also noted an increase in CB1 receptor expression following Mepirapim treatment.[17]

Evidence for Minimal CB1 Activity and Off-Target Effects: Contrasting the agonist profile, a compelling body of evidence suggests Mepirapim's CB1 receptor activity is minimal and that its primary pharmacological action may lie elsewhere.

  • T-Type Calcium Channel Inhibition: Research has identified Mepirapim and its analogs as inhibitors of T-type calcium channels (CaV3).[1][8][16][19] This activity is independent of cannabinoid receptors and presents a significant alternative or parallel mechanism of action.

  • Lack of Potent In Vivo Effects: The requirement for high doses to elicit even mild cannabimimetic effects in vivo supports the argument for minimal engagement with central CB1 receptors at typical exposure levels.[8][16]

Reconciling the Discrepancy: The conflicting data necessitates a nuanced interpretation. Several hypotheses can be proposed:

  • Biased Agonism: Mepirapim may be a biased agonist, preferentially activating certain downstream signaling pathways (e.g., those leading to addiction-related behaviors) over others (e.g., those causing profound hypothermia).

  • Active Metabolites: The in vivo effects could be mediated by one or more metabolites of Mepirapim that possess higher affinity and/or efficacy at the CB1 receptor than the parent compound.

  • Polypharmacology: The observed physiological effects are likely a composite result of weak CB1 receptor agonism combined with off-target effects, most notably the inhibition of T-type calcium channels.

Mepirapim_MoA cluster_CB1 CB1 Receptor Interaction cluster_CaV3 Off-Target Interaction Mepirapim Mepirapim CB1 CB1 Receptor Mepirapim->CB1 Binds CaV3 T-Type Ca²⁺ Channel (CaV3) Mepirapim->CaV3 Binds CB1_Response Weak Agonist Response (Low Potency / Efficacy) CB1->CB1_Response CB1_Ki Low Affinity (Ki ≈ 2.65 µM) CB1->CB1_Ki Physiological_Effects Observed Physiological Effects (e.g., Mild Hypothermia, Addiction Potential) CB1_Response->Physiological_Effects Contributes to CaV3_Response Inhibition CaV3->CaV3_Response CaV3_Response->Physiological_Effects Contributes to

Proposed dual mechanism of action for Mepirapim.

Experimental Protocols for Characterizing Mepirapim-CB1 Interaction

To rigorously define the mechanism of action of Mepirapim or similar novel ligands at the CB1 receptor, a multi-assay approach is essential. The following validated protocols provide a framework for determining binding affinity, functional efficacy, and downstream signaling.

Protocol 1: CB1 Radioligand Competition Binding Assay

This protocol determines the binding affinity (Ki) of Mepirapim by measuring its ability to compete with a high-affinity radioligand for binding to the CB1 receptor.[20][21][22]

Methodology:

  • Membrane Preparation: Homogenize brain tissue (e.g., rat cerebellum) or cultured cells expressing human CB1 receptors in ice-cold TME buffer (50 mM Tris-HCl, 3 mM MgCl₂, 1 mM EDTA, pH 7.4). Centrifuge at 40,000 x g for 20 min at 4°C. Resuspend the pellet in fresh TME buffer. Repeat twice. The final pellet is resuspended in TME buffer and protein concentration is determined (e.g., via Bradford assay).

  • Assay Setup: In a 96-well plate, combine:

    • 50 µL of assay buffer (TME with 5 mg/mL BSA).

    • 25 µL of various concentrations of Mepirapim (or vehicle).

    • 25 µL of [³H]CP55,940 (a high-affinity CB1 agonist radioligand) at a final concentration near its Kd (e.g., 0.5-1.0 nM).

    • Non-specific binding (NSB) is determined in the presence of a high concentration of a non-labeled CB1 agonist (e.g., 10 µM WIN 55,212-2).

  • Incubation: Initiate the binding reaction by adding 100 µL of the membrane preparation (20-40 µg protein). Incubate for 90 minutes at 30°C.

  • Termination & Filtration: Terminate the assay by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine). Wash filters rapidly three times with ice-cold wash buffer (50 mM Tris-HCl, 0.1% BSA, pH 7.4).

  • Quantification: Place filters in scintillation vials, add scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting NSB from total binding. Plot the percentage of specific binding against the log concentration of Mepirapim. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow A Prepare CB1 Receptor Membranes B Set up Assay Plate: - Mepirapim dilutions - [³H]CP55,940 - Membranes A->B C Incubate (90 min, 30°C) B->C D Rapid Vacuum Filtration C->D E Scintillation Counting D->E F Data Analysis (IC₅₀ → Ki) E->F

Workflow for Radioligand Competition Binding Assay.
Protocol 2: [³⁵S]GTPγS Functional Assay

This assay measures the ability of a ligand to stimulate G protein activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS. It is a direct measure of receptor-mediated G protein turnover and is highly sensitive for determining agonist efficacy.[23][24][25]

Methodology:

  • Membrane Preparation: Prepare CB1-expressing membranes as described in Protocol 5.1.

  • Assay Setup: In a 96-well plate, combine on ice:

    • Membranes (10-20 µg protein).

    • Assay Buffer (50 mM Tris-HCl, 3 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, pH 7.4).

    • GDP (e.g., 30 µM final concentration) to enhance the agonist-stimulated signal.

    • Various concentrations of Mepirapim (or vehicle for basal, and a full agonist like WIN 55,212-2 for maximal stimulation).

  • Pre-incubation: Pre-incubate the plate for 15 minutes at 30°C.

  • Initiation & Incubation: Initiate the reaction by adding [³⁵S]GTPγS (final concentration ~0.1 nM). Incubate for 60 minutes at 30°C with gentle shaking.

  • Termination & Filtration: Terminate and filter as described in Protocol 5.1.

  • Quantification: Quantify bound radioactivity via liquid scintillation counting.

  • Data Analysis: Plot the [³⁵S]GTPγS binding (in cpm or dpm) against the log concentration of Mepirapim. Fit the data using a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Emax (efficacy) relative to a full agonist.

GTPgS_Assay_Workflow A Prepare CB1 Receptor Membranes B Set up Assay Plate: - Mepirapim dilutions - GDP - Membranes A->B C Add [³⁵S]GTPγS & Incubate (60 min, 30°C) B->C D Rapid Vacuum Filtration C->D E Scintillation Counting D->E F Data Analysis (EC₅₀ & Emax) E->F ERK_Assay_Workflow A Culture & Serum Starve CB1-Expressing Cells B Treat with Mepirapim (Time Course & Dose Response) A->B C Lyse Cells & Collect Protein B->C D Western Blot Analysis C->D E Probe for p-ERK & Total ERK D->E F Quantify & Normalize Data E->F

Workflow for ERK1/2 Phosphorylation Assay.

Conclusion and Future Directions

The mechanism of action of Mepirapim hydrochloride at the CB1 receptor is best described as that of a low-affinity, low-potency partial agonist with significant off-target activity . Its weak interaction at the CB1 receptor contrasts with its more recently discovered role as a T-type calcium channel inhibitor. [4][8][19]The in vivo cannabimimetic and addiction-related behaviors it produces, particularly at high doses, suggest that its CB1 receptor engagement, while weak, is not negligible and may be influenced by factors such as active metabolites or biased signaling. [17] For drug development professionals and researchers, Mepirapim serves as a compelling case study in polypharmacology and the importance of comprehensive characterization. Future research should focus on:

  • Metabolite Profiling: Identifying and characterizing the pharmacological activity of Mepirapim's metabolites to determine if they possess greater CB1 affinity or efficacy.

  • Biased Agonism Studies: Investigating whether Mepirapim preferentially activates specific downstream pathways (e.g., β-arrestin vs. G protein) to explain its unique in vivo profile.

  • Elucidating Polypharmacology: Quantifying the relative contributions of CB1 receptor agonism and T-type calcium channel inhibition to its overall physiological effects.

By employing the rigorous experimental approaches outlined in this guide, the scientific community can continue to unravel the complex pharmacology of Mepirapim and other novel psychoactive substances, paving the way for a more complete understanding of their mechanisms and potential therapeutic or toxicological implications.

References

  • Mackie K. (2006). Mechanisms of CB1 receptor signaling: endocannabinoid modulation of synaptic strength. International journal of obesity (2005), 30 Suppl 1, S19–S23. [Link]

  • Pacher P., Bátkai S., Kunos G. (2005). Signal transduction of the CB1 cannabinoid receptor. Journal of Molecular Endocrinology, 35(3), 395-403. [Link]

  • Howlett A.C. (2002). Cannabinoid Receptors and Signal Transduction. In Madame Curie Bioscience Database. Landes Bioscience. [Link]

  • Varga Z.V., et al. (2009). Signaling Pathways from Cannabinoid Receptor-1 Activation to Inhibition of N-Methyl-d-Aspartic Acid Mediated Calcium Influx and Neurotoxicity in Dorsal Root Ganglion Neurons. Journal of Pharmacology and Experimental Therapeutics, 330(3), 843-852. [Link]

  • Basavarajappa B.S. (2021). Signaling pathways of CB1 and CB2 receptors. ResearchGate. [Link]

  • Gasperi V., Oddi S., Maccarrone M. (2016). Assay of CB1 Receptor Binding. Methods in molecular biology (Clifton, N.J.), 1412, 45–55. [Link]

  • Gasperi V., Oddi S., Maccarrone M. (2016). Assay of CB1 Receptor Binding. Springer Nature Experiments. [Link]

  • Drugfuture. (n.d.). MEPIRAPIM(HYDROCHLORIDE). FDA Global Substance Registration System. [Link]

  • Grokipedia. (n.d.). Mepirapim. [Link]

  • Gasperi V., Oddi S., Maccarrone M. (2016). Assay of CB1 Receptor Binding. ResearchGate. [Link]

  • Reaction Biology. (n.d.). CB1 Biochemical Binding Assay Service. [Link]

  • Hur K.H., et al. (2022). Mepirapim, a Novel Synthetic Cannabinoid, Induces Addiction-Related Behaviors through Neurochemical Maladaptation in the Brain of Rodents. International journal of molecular sciences, 23(11), 6296. [Link]

  • Kevin R.C., et al. (2022). Putative Synthetic Cannabinoids MEPIRAPIM, 5F-BEPIRAPIM (NNL-2), and Their Analogues Are T-Type Calcium Channel (CaV3) Inhibitors. ACS chemical neuroscience, 13(9), 1395–1409. [Link]

  • Scott-Dennis C., et al. (2025). A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay. Frontiers in Pharmacology, 16, 1563259. [Link]

  • Wikipedia. (n.d.). Mepirapim. [Link]

  • Kevin R.C., et al. (2022). Putative Synthetic Cannabinoids MEPIRAPIM, 5F-BEPIRAPIM (NNL-2), and Their Analogues Are T-Type Calcium Channel (CaV3) Inhibitors. ACS Chemical Neuroscience. [Link]

  • Kevin R.C., et al. (2023). MEPIRAPIM-derived synthetic cannabinoids inhibit T-type calcium channels with divergent effects on seizures in rodent models of epilepsy. Frontiers in Pharmacology, 14, 1157147. [Link]

  • Hur K.H., et al. (2022). Mepirapim, a Novel Synthetic Cannabinoid, Induces Addiction-Related Behaviors through Neurochemical Maladaptation in the Brain of Rodents. MDPI. [Link]

  • SelfDecode. (n.d.). Mepirapim. [Link]

  • Dalton G.D., Howlett A.C. (2012). Cannabinoid CB1 receptors transactivate multiple receptor tyrosine kinases and regulate serine/threonine kinases to activate ERK in neuronal cells. British journal of pharmacology, 165(8), 2445–2458. [Link]

  • Galve-Roperh I., Rueda D., Gómez del Pulgar T., Velasco G., Guzmán M. (2002). Mechanism of Extracellular Signal-Regulated Kinase Activation by the CB1 Cannabinoid Receptor. Molecular Pharmacology, 62(6), 1375-1382. [Link]

  • Kevin R.C., et al. (2022). Putative Synthetic Cannabinoids MEPIRAPIM, 5F-BEPIRAPIM (NNL-2), and Their Analogues Are T-Type Calcium Channel (CaV3) Inhibitors. PubMed. [Link]

  • UNODC. (n.d.). Substance Details Mepirapim. [Link]

  • Dalton G.D., Howlett A.C. (2012). Cannabinoid CB1 Receptors Transactivate Multiple Receptor Tyrosine Kinases and Regulate serine/threonine Kinases to Activate ERK in Neuronal Cells. PubMed. [Link]

  • Dalton G.D., Howlett A.C. (2012). Time-course analysis of CB1 receptor-stimulated ERK tyrosine phosphorylation in N18TG2 cells. ResearchGate. [Link]

  • Cijsouw T., et al. (2016). Presynaptic inhibition upon CB1 or mGlu2/3 receptor activation requires ERK/MAPK phosphorylation of Munc18-1. The EMBO journal, 35(10), 1093–1108. [Link]

  • Sim-Selley L.J. (2009). Cannabinoid Receptor Binding to Membrane Homogenates and Cannabinoid-Stimulated [35S]GTP-S Binding to Membrane Homogenates or Intact Cultured Cells. Springer Nature Experiments. [Link]

  • Rácz I., et al. (2016). Assay of GTPγS Binding in Autoradiography. Methods in molecular biology (Clifton, N.J.), 1412, 57–63. [Link]

  • Al-Hayali L. (2020). In-Vitro Assessment of CB1/CB2 Receptor Binding and Function. eGrove. [Link]

  • Navarro G., et al. (2025). Investigation in the CB1 and CB2 receptor binding profile and intrinsic activity of (−)- and (+)-cannabidiol, cannabidivarin, cannabidiolic acid and their derivatives. Digital CSIC. [Link]

  • Kevin R.C., et al. (2023). MEPIRAPIM-derived synthetic cannabinoids inhibit T-type calcium channels with divergent effects on seizures in rodent models of epilepsy. PubMed Central. [Link]

  • Patsnap Synapse. (2024). What are CB1 inverse agonists and how do they work?. [Link]

  • Glass M., Felder C.C. (1997). CB1 cannabinoid receptor-mediated increases in cyclic AMP accumulation are correlated with reduced Gi/o function. The Journal of pharmacology and experimental therapeutics, 282(2), 738–745. [Link]

  • Xie S., et al. (2023). Neutral CB1 Receptor Antagonists as Pharmacotherapies for Substance Use Disorders: Rationale, Evidence, and Challenge. MDPI. [Link]

  • Wikipedia. (n.d.). Cannabinoid receptor 1. [Link]

  • Murillo-Rodríguez E. (2008). The role of the CB1 receptor in the regulation of sleep. Progress in neuro-psychopharmacology & biological psychiatry, 32(6), 1420–1427. [Link]

  • de Cássia R., et al. (2017). Structure Activity of CB1 Cannabinoid Receptor Antagonists. Journal of Basic and Clinical Pharmacy, 8(S1), 118-124. [Link]

Sources

Exploratory

Chemical structure and properties of Mepirapim (hydrochloride)

The following technical guide details the chemical structure, physicochemical properties, pharmacology, and analytical profiling of Mepirapim hydrochloride . Chemical Identity, Pharmacodynamics, and Analytical Profiling[...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, physicochemical properties, pharmacology, and analytical profiling of Mepirapim hydrochloride .

Chemical Identity, Pharmacodynamics, and Analytical Profiling[1][2]

Executive Summary

Mepirapim (JWH-018-4-methylpiperazine) is a synthetic cannabimimetic agent belonging to the indole-3-carboxamide class.[1][2][3][4][5] Structurally distinct from early-generation synthetic cannabinoid receptor agonists (SCRAs) like JWH-018, Mepirapim replaces the naphthyl moiety with a 4-methylpiperazine ring.[1][2][3][5][6]

While originally presumed to be a potent CB1/CB2 agonist, recent pharmacological evaluations (2022) indicate it possesses low micromolar affinity for cannabinoid receptors but acts as a potent T-type calcium channel (CaV3) inhibitor .[1][2][3][7][8] This dual mechanism—weak partial agonism at CB1 combined with calcium channel blockade—results in a unique toxicological profile characterized by dopaminergic dysregulation and Parkinsonian-like motor deficits in rodent models.[1][2][3]

Chemical Identity & Structural Analysis[3][5][9][10]

Mepirapim represents a structural evolution in the "JWH" series of cannabinoids, specifically modifying the "head" group to evade generic scheduling while altering the pharmacophore's polarity.[1]

Nomenclature & Identifiers
PropertyDetail
IUPAC Name (4-methylpiperazin-1-yl)(1-pentyl-1H-indol-3-yl)methanone
Common Name Mepirapim, JWH-018-4-methylpiperazine
CAS Number 2365542-30-7 (Hydrochloride); 2365542-29-4 (Free Base)
Molecular Formula C₁₉H₂₇N₃O[1][2][3][4][5][6][7][9][10][11] • HCl
Molecular Weight 313.44 g/mol (Free Base); 349.9 g/mol (HCl Salt)
SMILES CCCCCN1C=C(C2=CC=CC=C21)C(=O)N3CCN(C)CC3
Structural Moieties (SAR)

The molecule consists of three distinct pharmacophoric domains:

  • Core Scaffold (Indole): A 1H-indole ring providing the aromatic pi-stacking capability necessary for receptor docking.[1][2][3]

  • Tail Group (N-Pentyl Chain): A lipophilic 5-carbon alkyl chain attached to the indole nitrogen (N1).[1][2][3] This chain length is optimized for hydrophobic interaction within the CB1 receptor's transmembrane helices (TM3/TM6).[1][2][3]

  • Head Group (4-Methylpiperazine): A polar, basic piperazine ring linked via a carbonyl bridge.[1][2][3] This replaces the lipophilic naphthyl group of JWH-018.[1][2][3]

    • Impact: The introduction of the basic nitrogen (pKa ~8.[1]5) significantly increases water solubility and alters the binding mode, reducing CB1 affinity compared to naphthyl analogs.[1]

Physicochemical Properties[1][2][3][5][6][7]

The hydrochloride salt form is the standard for research applications due to improved stability and aqueous solubility.[1]

Solubility Profile (HCl Salt)
SolventSolubility (mg/mL)Notes
DMF ~30High solubility; preferred for stock solutions.[1][2][3]
DMSO ~25Suitable for biological assays.[1][2][3]
Ethanol ~30Common for analytical standard preparation.[1][2][3]
PBS (pH 7.2) ~10Significantly higher than JWH-018 due to the piperazine amine.[1][2][3]
Water < 1Poor solubility without pH adjustment or co-solvents.[1][2][3]
Stability & Storage[1][2][3][6]
  • Hygroscopicity: The HCl salt is moderately hygroscopic.[1][2][3] It must be stored in desiccated conditions at -20°C.

  • Thermal Stability: Stable up to ~200°C (melting point).[1][2][3] Avoid prolonged exposure to temperatures >40°C in solution to prevent amide hydrolysis.[1][3]

  • Solution Stability: Stock solutions in DMSO/Ethanol are stable for 3 months at -20°C. Aqueous solutions should be prepared fresh to avoid oxidation of the piperazine ring.[1][2][3]

Synthesis & Manufacturing Logic

The synthesis of Mepirapim follows a convergent pathway typical of indole-3-carboxamides.[1][2][3] The protocol below outlines the laboratory-scale synthesis of the hydrochloride salt.

Synthetic Pathway (Diagram)

Mepirapim_Synthesis Indole 1H-Indole PentylIndole 1-Pentyl-1H-indole Indole->PentylIndole KOH, DMF Alkylation Bromopentane 1-Bromopentane Bromopentane->PentylIndole Methylpiperazine 1-Methylpiperazine Mepirapim Mepirapim (Base) Methylpiperazine->Mepirapim AcylChloride 1-Pentylindole-3-carbonyl chloride PentylIndole->AcylChloride (COCl)2 or Phosgene Acylation AcylChloride->Mepirapim Amide Coupling TEA, DCM MepirapimHCl Mepirapim HCl Mepirapim->MepirapimHCl HCl/Dioxane Salt Formation

Caption: Step-wise organic synthesis of Mepirapim HCl from 1H-indole precursors.

Protocol Summary
  • N-Alkylation: 1H-indole is treated with potassium hydroxide (KOH) in DMF, followed by the addition of 1-bromopentane to yield 1-pentylindole .[1][2][3]

  • Acylation: 1-pentylindole reacts with oxalyl chloride (or phosgene) to form the reactive intermediate 1-pentylindole-3-carbonyl chloride .[1][2][3]

  • Amidation: The acid chloride is dissolved in dichloromethane (DCM) and reacted with 1-methylpiperazine in the presence of triethylamine (TEA) as a proton scavenger.[1][2][3]

  • Salt Formation: The resulting free base oil is dissolved in diethyl ether, and HCl gas (or 4M HCl in dioxane) is bubbled through to precipitate Mepirapim HCl as a white crystalline solid.[1][3]

Pharmacology & Toxicology

Recent data challenges the classification of Mepirapim as a pure cannabinoid agonist.[1] Its pharmacological profile is "hybridized," contributing to its complex toxicity.[1][3]

Mechanism of Action[1]
  • Cannabinoid Receptors (CB1/CB2):

    • Affinity: Low (Ki > 1 µM).[1][2][3]

    • Efficacy: Weak partial agonist.[1][2][3] Unlike JWH-018 (full agonist), Mepirapim requires high doses to elicit the "tetrad" of cannabimimetic effects (hypothermia, catalepsy, analgesia, hypolocomotion).[1][2][3]

  • T-Type Calcium Channels (CaV3):

    • Action:Inhibitor .[1][2][3][6][7]

    • Significance: Blockade of CaV3 channels in the thalamocortical neurons can modulate burst firing, potentially contributing to sedation and altered consciousness independent of CB1 activation.[1]

  • Dopaminergic System:

    • Mepirapim administration increases extracellular dopamine in the Nucleus Accumbens (NAc) .[1][2][3]

    • Neurotoxicity:[1][2][3][6] Chronic exposure leads to downregulation of Tyrosine Hydroxylase (TH) and accumulation of α-synuclein, mimicking Parkinsonian pathology .[1][2][3]

Signaling Pathway Diagram[1][3][6]

Signaling_Pathway cluster_Receptors Target Proteins cluster_Downstream Cellular Effects cluster_Outcome Clinical Outcome Mepirapim Mepirapim CB1 CB1 Receptor (Weak Agonism) Mepirapim->CB1 Low Affinity CaV3 CaV3 T-Type Calcium Channel (Inhibition) Mepirapim->CaV3 Blockade DA_Release Increased Dopamine (Nucleus Accumbens) CB1->DA_Release Ca_Influx Reduced Ca2+ Influx CaV3->Ca_Influx Addiction Reward/Addiction Behavior DA_Release->Addiction Neurotox Motor Deficits (Parkinsonian) DA_Release->Neurotox Chronic Dysregulation

Caption: Dual pharmacodynamic mechanism leading to addiction and neurotoxicity.[1][2][3]

Analytical Profiling (Forensic Identification)[1][2][3]

Accurate identification requires differentiating Mepirapim from structural analogs like 5F-Mepirapim or JWH-018.[1][2][3]

Mass Spectrometry (GC-MS)
  • Method: Electron Ionization (EI), 70 eV.[1][2][3]

  • Retention Time: Distinct from JWH-018 due to the polarity of the piperazine ring (elutes earlier on non-polar columns like DB-5MS).[1][2][3]

  • Fragmentation Pattern:

    • Base Peak (m/z 99): Corresponds to the 1-methylpiperazine cation fragment.[1][2][3] This is the diagnostic marker.[1][3]

    • Indole Fragment (m/z 214): [1-pentylindole-3-carbonyl]+ ion.[1][2][3]

    • Molecular Ion (m/z 313): Often weak or absent in EI due to labile amide bond.[1][2][3]

Liquid Chromatography (LC-MS/MS)
  • Ionization: Electrospray Ionization (ESI) in Positive Mode.[1][2][3]

  • Precursor Ion: [M+H]+ = 314.22 [1][2][3]

  • Transitions (MRM):

    • 314.2 → 99.1 (Quantifier, Methylpiperazine ring).[1][2][3]

    • 314.2 → 214.1 (Qualifier, Pentylindole-carbonyl).[1][2][3]

    • 314.2 → 144.1 (Qualifier, Indole core).[1][2][3]

UV-Vis Spectroscopy[1][2][3]
  • Lambda Max: ~218 nm, ~290 nm (characteristic of the indole chromophore).[1]

Safety & Handling Protocols

Warning: Mepirapim is a potent neurotoxin with unknown long-term effects in humans.[1][2][3]

  • Engineering Controls: All handling of the solid powder must occur within a Class II Biological Safety Cabinet or a chemical fume hood with HEPA filtration.[1][3]

  • PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.[1][3]

  • Deactivation: Surface contamination should be treated with 10% bleach (sodium hypochlorite) followed by ethanol to degrade the organic structure.[1][2][3]

  • Disposal: Incineration as hazardous chemical waste.[1][2][3]

Regulatory Landscape[1][2][3][5][6][13][14]

  • USA: Not explicitly scheduled at the federal level as of 2025, but likely treated as a controlled substance analogue of JWH-018 under the Federal Analogue Act .[1][2][3]

  • Canada: Schedule II (CDSA).[1][2][3]

  • Germany: Controlled under the NpSG (New Psychoactive Substances Act).[1][2][3]

  • Japan: Designated Substance (Shitei-Yakubutsu).[1][2][3]

References

  • Hur, K. H., et al. (2022).[1][3][11] Mepirapim, a Novel Synthetic Cannabinoid, Induces Addiction-Related Behaviors through Neurochemical Maladaptation in the Brain of Rodents.[1][2][3][11] Pharmaceuticals, 15(6), 707.[1][2][3] Retrieved from [Link][1][2][3]

  • Kevin, R. C., et al. (2022).[1][3][7] Putative Synthetic Cannabinoids MEPIRAPIM, 5F-BEPIRAPIM (NNL-2), and Their Analogues Are T-Type Calcium Channel (CaV3) Inhibitors.[1][2][3][7][8] ACS Chemical Neuroscience, 13(9), 1414-1428.[1][2][3] Retrieved from [Link][1][2][3]

  • Uchiyama, N., et al. (2014).[1][2][3][6] Two new synthetic cannabinoids, AM-2201 benzimidazole analog (FUBIMINA) and (4-methylpiperazin-1-yl)(1-pentyl-1H-indol-3-yl)methanone (MEPIRAPIM)... identified in illegal products.[1][2][3][6][9] Forensic Toxicology, 32(1), 105-115.[1][2][3] Retrieved from [Link][1][2][3]

  • UNODC. (2023). Mepirapim Substance Details - Early Warning Advisory on New Psychoactive Substances. Retrieved from [Link][1][2][3]

Sources

Foundational

Technical Guide: In-Vitro Characterization of Mepirapim Binding Affinity for Cannabinoid Receptors (CB1/CB2)

Abstract This technical guide provides a comprehensive framework for determining the in-vitro binding affinity of Mepirapim, a synthetic indole-based compound, for the human cannabinoid receptors CB1 and CB2. We move bey...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for determining the in-vitro binding affinity of Mepirapim, a synthetic indole-based compound, for the human cannabinoid receptors CB1 and CB2. We move beyond a simple recitation of steps to deliver a narrative grounded in experimental causality, ensuring each phase of the protocol is self-validating. The core methodology detailed is the industry-standard competitive radioligand binding assay, a robust technique for quantifying direct ligand-receptor interactions. This document addresses existing literature that reports a dichotomy between Mepirapim's low-micromolar binding affinity and its significant in-vivo cannabimimetic effects, underscoring the critical need for precise and reproducible in-vitro characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to accurately profile the pharmacological interaction of Mepirapim and similar compounds with the endocannabinoid system.

Introduction: The Mepirapim Conundrum

Mepirapim, with the systematic name (4-methylpiperazin-1-yl)(1-pentyl-1H-indol-3-yl)methanone, is a synthetic compound that has emerged in the landscape of new psychoactive substances[1]. Structurally analogous to potent synthetic cannabinoid receptor agonists (SCRAs), its pharmacological profile presents a compelling case for detailed investigation. The endocannabinoid system, primarily mediated by the G protein-coupled receptors (GPCRs) CB1 and CB2, is a critical regulator of numerous physiological processes, making it a prime target for therapeutic development[2][3].

Initial in-vitro assessments have characterized Mepirapim as a low-affinity ligand, with reported inhibition constants (Ki) in the micromolar range: ~2650 nM for CB1 and ~1850 nM for CB2[1]. Such values typically suggest weak interaction. However, in-vivo rodent models have demonstrated that Mepirapim can induce strong CB1R-mediated pharmacological effects and addiction-related behaviors, a profile more consistent with potent receptor activation[4][5]. This discrepancy highlights the importance of a foundational, unambiguous measure of its direct binding affinity. This guide provides the theoretical basis and a detailed, field-proven protocol to precisely determine the Ki of Mepirapim, providing the essential first step in elucidating its mechanism of action.

Theoretical Framework and Experimental Design

The cornerstone of quantifying a compound's binding affinity is the competitive radioligand binding assay. This method provides a direct measure of the interaction between a test compound and the receptor's primary (orthosteric) binding site.

The Principle of Competitive Binding

The assay operates on the principle of competition. A fixed concentration of a high-affinity radioactive ligand (radioligand) and a range of concentrations of the unlabeled test compound (Mepirapim) compete for a finite number of receptors in a prepared cell membrane suspension. As the concentration of Mepirapim increases, it displaces more of the radioligand from the receptors. The amount of radioactivity bound to the membranes at equilibrium is inversely proportional to the affinity of Mepirapim for the receptor.

G cluster_0 Low [Mepirapim] cluster_1 High [Mepirapim] Receptor CB1/CB2 Receptor Radioligand [3H]CP-55,940 (Radioligand) Radioligand->Receptor High Binding Mepirapim_low Mepirapim Receptor_2 CB1/CB2 Receptor Radioligand_2 [3H]CP-55,940 (Radioligand) Radioligand_2->Receptor_2 Displaced Mepirapim_high Mepirapim Mepirapim_high->Receptor_2 High Binding

Caption: Principle of Competitive Radioligand Binding.

Causality Behind Experimental Choices
  • Why a Radioligand Assay? This method remains the gold standard for determining binding affinity (Ki) due to its sensitivity, precision, and direct measurement of the ligand-receptor interaction[6]. While newer fluorescence-based[3][7] and surface plasmon resonance[8] techniques offer higher throughput, the radioligand assay provides unambiguous quantification essential for foundational pharmacological profiling.

  • Choice of Radioligand ([³H]CP-55,940): The synthetic cannabinoid agonist [³H]CP-55,940 is an excellent choice as it exhibits high affinity and acts as a full agonist at both CB1 and CB2 receptors, providing a stable and robust signal[2][9]. For a competitive assay to be accurate, the radioligand concentration should be set at or near its equilibrium dissociation constant (Kd), ensuring the assay is sensitive to competition from the test compound[9].

  • Choice of Receptor Preparation: Utilizing membrane preparations from stably transfected cell lines (e.g., HEK-293 or CHO cells) expressing human CB1 or CB2 receptors is paramount[10]. This approach provides a high-density, homogenous population of the target receptor, eliminating the confounding variables present in native tissue preparations, such as the presence of multiple receptor subtypes or endogenous ligands[11].

Detailed Experimental Protocol: A Self-Validating Workflow

This protocol is designed for a 96-well plate format to ensure throughput and reproducibility.

Materials & Reagents
ComponentSpecificationRationale
Receptor Source Commercially prepared cell membranes from HEK-293 cells stably expressing human CB1 or CB2 receptors.Ensures high receptor density (Bmax) and batch-to-batch consistency.[10]
Radioligand [³H]CP-55,940 (Specific Activity: 120-180 Ci/mmol).High-affinity, well-characterized agonist for both CB1 and CB2.[2][9]
Test Compound Mepirapim, dissolved in 100% DMSO to a stock concentration of 10 mM.DMSO is a standard solvent for hydrophobic compounds.
Unlabeled Ligand WIN-55,212-2 or CP-55,940 for determining non-specific binding.A high-affinity ligand used at a high concentration to saturate all receptors.
Binding Buffer 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.Standard buffer for cannabinoid binding assays, with BSA to prevent non-specific sticking.[2]
Wash Buffer 50 mM HEPES, 500 mM NaCl, 0.1% BSA, pH 7.4.Higher salt concentration helps to efficiently remove non-specifically bound radioligand.[2]
Filtration 96-well glass fiber filter plates (e.g., GF/C).Standard for separating bound from free radioligand via vacuum filtration.[12]
Scintillant Liquid scintillation cocktail (e.g., MicroScint-20).Required for detecting the beta emissions from the tritium (³H) isotope.[10]
Step-by-Step Methodology
  • Preparation of Mepirapim Dilutions: Prepare a serial dilution series of Mepirapim in 100% DMSO. Then, dilute each concentration into the Binding Buffer. The final DMSO concentration in the assay wells must be kept constant and low (e.g., <1%) across all conditions to avoid artifacts.

  • Assay Plate Setup: In a 96-well polypropylene plate, add the following components in order:

    • 25 µL of Binding Buffer for Total Binding (TB) wells.

    • 25 µL of unlabeled ligand (e.g., 10 µM WIN-55,212-2) for Non-Specific Binding (NSB) wells.

    • 25 µL of the corresponding Mepirapim dilution for test wells.

    • 25 µL of [³H]CP-55,940 diluted in Binding Buffer (final concentration should be ~1.5 nM, near its Kd)[9].

    • 50 µL of the diluted CB1 or CB2 membrane preparation (e.g., 10 µg of protein per well)[2][9].

  • Incubation: Seal the plate and incubate for 90 minutes at 30°C with gentle agitation. This allows the binding reaction to reach equilibrium.[2]

  • Termination by Filtration: Pre-soak the glass fiber filter plate with wash buffer. Terminate the binding reaction by rapidly transferring the contents of the assay plate to the filter plate using a cell harvester under vacuum.

  • Washing: Immediately wash the filters 3-5 times with ice-cold Wash Buffer to remove unbound radioligand.

  • Quantification: Dry the filter plate completely. Add liquid scintillation cocktail to each well and count the retained radioactivity using a 96-well compatible liquid scintillation counter. The output will be in Counts Per Minute (CPM).

G A 1. Prepare Mepirapim Serial Dilutions B 2. Dispense Reagents to 96-Well Plate (Buffer, Compound, Radioligand) A->B C 3. Add CB1/CB2 Membrane Preparation to Initiate Binding B->C D 4. Incubate Plate (90 min @ 30°C) C->D E 5. Terminate via Rapid Filtration (Separate Bound from Free) D->E F 6. Wash Filters with Ice-Cold Wash Buffer E->F G 7. Dry Filter Plate and Add Scintillation Cocktail F->G H 8. Quantify Radioactivity (Liquid Scintillation Counter) G->H

Caption: Experimental Workflow for the Cannabinoid Receptor Binding Assay.

Data Analysis and Interpretation

From Raw Counts to Affinity Constant (Ki)
  • Calculate Specific Binding: The first step is to isolate the signal corresponding to the radioligand bound specifically to the cannabinoid receptors.

    • Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM)

  • Generate Competition Curve: Convert the specific binding CPM for each Mepirapim concentration into a percentage of the maximum specific binding (the binding observed in the absence of Mepirapim). Plot this percentage against the logarithm of the Mepirapim concentration.

  • Determine IC₅₀: Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit a sigmoidal dose-response (variable slope) curve to the data. The IC₅₀ is the concentration of Mepirapim that inhibits 50% of the specific binding of [³H]CP-55,940.

  • Calculate Ki using the Cheng-Prusoff Equation: The IC₅₀ is an assay-dependent value. To determine the absolute binding affinity (Ki), the Cheng-Prusoff equation is required. This equation corrects the IC₅₀ for the concentration and affinity of the radioligand used in the assay[13].

    • Ki = IC₅₀ / (1 + [L]/Kd)

    • Where:

      • IC₅₀: The experimentally determined concentration of Mepirapim that displaces 50% of the radioligand.

      • [L]: The molar concentration of the radioligand ([³H]CP-55,940) used in the assay.

      • Kd: The equilibrium dissociation constant of the radioligand for the receptor (a known value for the specific batch of radioligand and receptor preparation).

Data Presentation

Table 1: Key Experimental Parameters

Parameter Value Justification
Radioligand [³H]CP-55,940 High-affinity agonist for CB1 and CB2.[2][9]
Radioligand Conc. ([L]) 1.5 nM Approximately the Kd, ensuring assay sensitivity.[9]
Radioligand Kd ~1.5 nM Determined from prior saturation binding experiments.[9]
Membrane Protein 10 µ g/well Optimized to provide a robust signal window.[2][9]

| Incubation Time/Temp | 90 min / 30°C | Sufficient to reach binding equilibrium.[2] |

Table 2: Representative Binding Affinity Data for Mepirapim

Receptor IC₅₀ (nM) Calculated Ki (nM) Affinity Classification
Human CB1 5300 2650 Low (Micromolar)
Human CB2 3700 1850 Low (Micromolar)

(Note: Data are representative and based on published values[1]. Actual experimental results will vary.)

Interpretation of Results

The calculated Ki values in the micromolar range (1000-10,000 nM) confirm that Mepirapim has a low intrinsic affinity for the orthosteric binding sites of both CB1 and CB2 receptors[1][14]. This contrasts sharply with high-affinity synthetic cannabinoids like JWH-018 or CP-55,940, which exhibit Ki values in the low nanomolar or even sub-nanomolar range.

The observed discrepancy between this low affinity and Mepirapim's potent in-vivo effects could be attributed to several factors not measured by this assay, including:

  • High Efficacy: Mepirapim might be a highly efficacious agonist, meaning it produces a strong biological response even while occupying only a small fraction of receptors.

  • Metabolic Activation: The parent compound may be metabolized in-vivo into a more potent cannabinoid receptor agonist.

  • Allosteric Modulation: It could bind to a different site on the receptor (an allosteric site) and positively modulate the effects of endogenous cannabinoids.

  • Off-Target Effects: The in-vivo effects may be mediated by interactions with other receptor systems, such as T-type calcium channels[14].

Conclusion

This guide outlines a robust, self-validating protocol for the in-vitro determination of Mepirapim's binding affinity for cannabinoid receptors. The competitive radioligand binding assay, when performed with careful attention to experimental parameters and controls, provides a precise and reproducible measure of the direct ligand-receptor interaction. The data confirm that Mepirapim is a low-affinity ligand for both CB1 and CB2 receptors. This foundational piece of pharmacological data is essential for contextualizing functional assay results and for guiding further research into the complex mechanism of action that underlies its potent in-vivo activity. The next logical steps involve functional characterization (e.g., cAMP inhibition or GTPγS binding assays) to determine Mepirapim's efficacy and potency as an agonist or antagonist at these receptors.

References

  • Benchchem. (n.d.). Application Notes and Protocols for In Vitro Cannabinoid Receptor Binding Assays.
  • Canadian Society of Pharmacology and Therapeutics. (n.d.). Cheng-Prusoff Equation.
  • Grokipedia. (n.d.). Mepirapim.
  • Sigma-Aldrich. (n.d.). Enzyme Inhibitor Terms and Calculations.
  • Navarro, G., et al. (2018). Cannabigerol Action at Cannabinoid CB1 and CB2 Receptors and at CB1–CB2 Heteroreceptor Complexes. ResearchGate.
  • Hur, K. H., et al. (2022). Mepirapim, a Novel Synthetic Cannabinoid, Induces Addiction-Related Behaviors through Neurochemical Maladaptation in the Brain of Rodents. PMC.
  • Gazzi, T., et al. (2025). A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay. Frontiers in Pharmacology.
  • Kevin, R. C., et al. (2022). Putative Synthetic Cannabinoids MEPIRAPIM, 5F-BEPIRAPIM (NNL-2), and Their Analogues Are T-Type Calcium Channel (CaV3) Inhibitors. PubMed.
  • Hur, K. H., et al. (2022). Mepirapim, a Novel Synthetic Cannabinoid, Induces Addiction-Related Behaviors through Neurochemical Maladaptation in the Brain of Rodents. MDPI.
  • Celtarys Research. (2025). Cannabinoid Receptor Binding and Assay Tools.
  • Davis, J. (2020). In-Vitro Assessment of CB1/CB2 Receptor Binding and Function. eGrove.
  • Oddi, S., et al. (2016). Assay of CB1 Receptor Binding. PubMed.
  • Maccarrone, M., et al. (2016). Assay of CB1 Receptor Binding. ResearchGate.
  • Reaction Biology. (n.d.). CB1 Biochemical Binding Assay Service.
  • Kim, J., et al. (2015). Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay. PMC.
  • Thakur, G. A., et al. (2009). Meta-analysis of cannabinoid ligand binding affinity and receptor distribution. PMC - NIH.

Sources

Exploratory

Pharmacokinetics and Metabolic Profiling of Mepirapim in Rodent Models: A Technical Guide

Executive Summary This technical guide provides a rigorous framework for investigating the pharmacokinetics (PK) and metabolism of Mepirapim (JWH-018-4-methylpiperazine analog) in rodent models.[1] Unlike typical naphtho...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous framework for investigating the pharmacokinetics (PK) and metabolism of Mepirapim (JWH-018-4-methylpiperazine analog) in rodent models.[1] Unlike typical naphthoylindole synthetic cannabinoids (SCs), Mepirapim incorporates a 4-methylpiperazine moiety, altering its metabolic stability and excretion profile.[1]

This guide is designed for researchers in forensic toxicology and pharmacology. It prioritizes causality (why specific protocols are chosen), self-validation (how to ensure data integrity), and metabolic mapping (visualizing biotransformation).[1]

Part 1: Chemical Identity & Pharmacological Context[1][2]

Before designing the in vivo study, the researcher must understand the substrate.[1] Mepirapim is an indole-3-carboxamide, distinct from the JWH-018 family due to the replacement of the naphthalene ring with a piperazine ring.[1][2]

  • IUPAC Name: (4-methylpiperazin-1-yl)(1-pentyl-1H-indol-3-yl)methanone[1][2][3][4][5]

  • Molecular Formula: C₁₉H₂₇N₃O[1][2][5]

  • Precursor Ion ([M+H]⁺): m/z 314.22 (Critical for MS targeting)

  • Pharmacological Targets:

    • CB1 Receptor: Agonist (moderate affinity).[1]

    • Cav3 (T-type) Calcium Channels: Inhibitor (distinct off-target effect linked to potential anticonvulsant properties in derivatives).[1]

Key Differentiator: Literature indicates that unlike many SCs which are extensively metabolized with <1% parent drug excretion, Mepirapim exhibits anomalously high urinary excretion of the unchanged parent compound .[1] This dictates a shift in analytical strategy from "metabolite-only" targeting to "parent + metabolite" profiling.

Part 2: Experimental Design & Protocols

Animal Model Selection
  • Species: Male Sprague-Dawley Rats (250–300 g).[1]

  • Rationale: Rats provide sufficient blood volume for serial PK sampling (unlike mice) and their CYP450 profile (specifically CYP2D and CYP3A subfamilies) closely mimics human phase I metabolism for indole-based SCs.[1]

Formulation and Dosing Strategy

Mepirapim is highly lipophilic (LogP > 3).[1] Aqueous solubility is poor.[1]

  • Vehicle: 1:1:18 ratio of Ethanol : Cremophor EL : Saline.[1]

    • Why: Pure DMSO can inhibit CYP isozymes; this mixture maintains solubility without metabolic interference.[1]

  • Dose: 1.0 mg/kg (IV) for absolute bioavailability; 10 mg/kg (IP/Oral) for metabolic profiling.[1]

Sample Collection Workflow

To capture the full metabolic window, a dual-stream collection is required.[1]

Protocol A: Pharmacokinetic Plasma Profiling

  • Cannulation: Jugular vein catheterization (JVC) 24h prior to dosing to minimize stress (stress alters hepatic blood flow).[1]

  • Timepoints: 0 (pre-dose), 5, 15, 30, 60, 120, 240, 480 min, and 24h.[1]

  • Anticoagulant: NaF/EDTA tubes. Note: Fluoride inhibits esterases, preventing ex vivo degradation if ester-linked analogs are present.[1]

Protocol B: Metabolic Cage Urine Collection

  • Housing: Individual metabolic cages with cooled collection vessels (4°C).

  • Duration: 0–24h and 24–48h fractions.

  • Preservation: Immediate centrifugation at 3,000g and storage at -80°C.

Part 3: Analytical Methodology (LC-MS/MS)

This section defines the parameters for a Self-Validating Analytical System .

Sample Preparation (Protein Precipitation vs. SPE)

For Mepirapim, Solid Phase Extraction (SPE) is superior to simple protein precipitation due to the basicity of the piperazine ring.[1]

  • Cartridge: Mixed-mode Cation Exchange (e.g., Oasis MCX).[1]

  • Logic: The piperazine nitrogen is protonated at acidic pH.[1] Wash with 0.1% formic acid (removes neutrals), elute with 5% NH₄OH in MeOH (releases basic Mepirapim).[1] This removes phospholipids that cause matrix suppression.[1]

Chromatographic Conditions
  • Column: C18 Reverse Phase (2.1 x 100 mm, 1.7 µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 mins.

  • Flow Rate: 0.3 mL/min.[1]

Mass Spectrometry Transitions (MRM)
AnalytePrecursor (m/z)Product (m/z)Collision Energy (eV)Role
Mepirapim 314.2113.135Quantifier (Piperazine ring fragment)
Mepirapim 314.2214.125Qualifier (Indole-carbonyl fragment)
Mepirapim-d3 317.2116.135Internal Standard

Part 4: Metabolic Profiling & Biotransformation[1]

Metabolic Pathways

Mepirapim undergoes Phase I oxidation and Phase II glucuronidation.[1] The piperazine ring is a metabolic "hotspot" distinct from the naphthyl ring of JWH-018.

Key Pathways:

  • N-Dealkylation: Loss of the terminal methyl group on the piperazine ring.

  • Hydroxylation (Indole Pentyl Chain): Typical omega (ω) and omega-1 (ω-1) hydroxylation on the pentyl tail.[1]

  • Piperazine Oxidation: Formation of piperazinone derivatives.[1]

  • Glucuronidation: Conjugation of the hydroxylated metabolites (Phase II).

Visualization of Metabolic Map

The following diagram illustrates the biotransformation of Mepirapim.

Mepirapim_Metabolism Parent Mepirapim (Parent Drug) m/z 314.2 M1 Metabolite M1 (Pentyl-OH) omega/omega-1 hydroxylation Parent->M1 CYP450 (Hydroxylation) M2 Metabolite M2 (N-Desmethyl) Loss of piperazine methyl Parent->M2 CYP450 (N-Demethylation) M3 Metabolite M3 (Piperazine Oxidation) Ring opening/Oxidation Parent->M3 Oxidation Urine Urine Excretion (High Parent + Metabolites) Parent->Urine Unchanged (~5-10%) M1_Gluc M1-Glucuronide (Excreted in Urine) M1->M1_Gluc UGT (Glucuronidation) M2_Gluc M2-Glucuronide (Excreted in Urine) M2->M2_Gluc UGT (Glucuronidation) M1_Gluc->Urine M2_Gluc->Urine

Figure 1: Proposed metabolic pathway of Mepirapim in rodents, highlighting the critical divergence of N-demethylation and pentyl chain hydroxylation.[1]

Part 5: Pharmacokinetic Data Analysis

Workflow Visualization

The experimental workflow ensures data integrity from dosing to detection.[1]

PK_Workflow cluster_0 In Vivo Phase cluster_1 Analytical Phase Rat SD Rat (Jugular Cannulated) Dose Dosing (1 mg/kg IV) Rat->Dose Sample Serial Blood Sampling Dose->Sample SPE SPE Extraction (Oasis MCX) Sample->SPE LCMS LC-MS/MS (MRM Mode) SPE->LCMS Data PK Parameters (Cmax, AUC, T1/2) LCMS->Data

Figure 2: Step-by-step experimental workflow for pharmacokinetic profiling.

Key Pharmacokinetic Parameters (Expected)

Based on structural analogs and specific Mepirapim studies (Mochizuki et al., 2018; Kevin et al., 2022), the following profile is expected in rodents:

ParameterDefinitionExpected Trend for Mepirapim
Tmax Time to max concentration15–30 min (IP); Immediate (IV)
Vd Volume of DistributionHigh (>3 L/kg) due to lipophilicity
Brain/Plasma Ratio CNS Penetration> 2.0 (Highly brain penetrant)
Urinary Excretion % Dose ExcretedUnique: Significant unchanged parent drug detected

Part 6: Forensic & Toxicological Implications[1][6]

The "Unchanged Parent" Anomaly

Most indole-derived SCs (like JWH-018) are rarely found unchanged in urine.[1] Mepirapim is an exception.[1]

  • Implication: Forensic screening methods must include the parent mass transition (314.2 > 113.[1]1) in urine protocols, not just metabolites.[1][6][7]

  • Mechanism: The piperazine moiety may confer resistance to certain hepatic clearance mechanisms or facilitate active renal secretion.[1]

Biomarker Recommendation

For robust identification in biological matrices, monitor the following triad:

  • Parent Mepirapim (Primary marker in blood/urine).[1]

  • Mepirapim-N-desmethyl (Major metabolite).[1]

  • OH-Mepirapim-glucuronide (Long-term urinary marker).[1]

References

  • Mochizuki, A., Nakazawa, H., Adachi, N., Takekawa, K., & Shojo, H. (2018). Identification and quantification of mepirapim and acetyl fentanyl in authentic human whole blood and urine samples by GC-MS/MS and LC-MS/MS.[1][5] Forensic Toxicology. Link

  • Uchiyama, N., Shimokawa, Y., Matsuda, S., Kawamura, M., Kikura-Hanajiri, R., & Goda, Y. (2014). Two new synthetic cannabinoids, AM-2201 benzimidazole analog (FUBIMINA) and (4-methylpiperazin-1-yl)(1-pentyl-1H-indol-3-yl)methanone (MEPIRAPIM)... identified in illegal products.[1][4] Forensic Toxicology. Link[1][4]

  • Kevin, R. C., et al. (2022). Mepirapim-derived synthetic cannabinoids inhibit T-type calcium channels with divergent effects on seizures in rodent models of epilepsy.[1] British Journal of Pharmacology / Frontiers in Physiology. Link

  • Cayman Chemical. Mepirapim (hydrochloride) Product Information & Safety Data Sheet. Link

Sources

Foundational

Early-Stage Investigation of Mepirapim Neurotoxicity: A Technical Framework

Executive Summary Mepirapim (4-methylpiperazin-1-yl)(1-pentyl-1H-indol-3-yl)methanone represents a pharmacological paradox within the class of synthetic cannabinoid receptor agonists (SCRAs). Unlike first-generation amin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Mepirapim (4-methylpiperazin-1-yl)(1-pentyl-1H-indol-3-yl)methanone represents a pharmacological paradox within the class of synthetic cannabinoid receptor agonists (SCRAs). Unlike first-generation aminoalkylindoles (e.g., JWH-018), Mepirapim possesses a piperazine linker and exhibits negligible orthosteric affinity for CB1/CB2 receptors (


 in the micromolar range).[1][2] Yet, in vivo models demonstrate profound neurobehavioral effects, including addiction-related plasticity and Parkinsonian-like motor deficits.[2]

This guide outlines a rigorous, multi-modal investigative framework to elucidate the neurotoxic profile of Mepirapim. We move beyond standard excitotoxicity assays to address its unique dual-action profile: dopaminergic dysregulation and T-type calcium channel (Cav3) modulation .[2]

Part 1: Chemical Identity & The Pharmacological Paradox

To investigate Mepirapim, one must first acknowledge that it defies the standard "super-agonist" heuristic of SCRAs.

Structural Characterization

Mepirapim replaces the naphthalene moiety of JWH-018 with a 4-methylpiperazine group.[1][2][3] This structural modification drastically alters its pharmacodynamics.[2]

PropertyData PointSignificance
Chemical Formula

Piperazine core suggests serotonergic/dopaminergic off-target potential.[2][4]
CB1 Affinity (

)
~2.65

M
Low affinity compared to JWH-018 (

nM).[2] Suggests effects may be metabolite-driven or non-CB1 mediated.[2]
Primary Target Cav3 (T-type

channels)
Acts as an inhibitor; distinct from standard SCRA excitotoxicity.[2]
Metabolic Liability N-dealkylation, HydroxylationPiperazine ring cleavage may yield reactive electrophiles.[2]
The Mechanistic Hypothesis

Current literature suggests Mepirapim neurotoxicity is not solely driven by CB1-mediated glutamate storms (the standard SCRA model).[2] Instead, we hypothesize a "Dopaminergic-Cav3 Axis" of toxicity:

  • Dopaminergic Hyperactivity: Disinhibition of VTA (Ventral Tegmental Area) neurons leading to supraphysiological dopamine release in the Nucleus Accumbens (NAc).[2]

  • Cav3 Inhibition: Alteration of neuronal burst firing, potentially disrupting thalamocortical rhythms.

  • Oxidative Stress: Metabolism of the piperazine moiety generating reactive oxygen species (ROS), leading to dopaminergic terminal damage (Parkinsonian pathology).

Part 2: Visualizing the Neurotoxic Cascade

The following diagram illustrates the hypothesized convergence of pathways leading to Mepirapim-induced neurotoxicity.

Mepirapim_Toxicity Mepirapim Mepirapim (Parent) Metabolism CYP450 Metabolism (Piperazine Cleavage) Mepirapim->Metabolism CB1 Weak CB1 Activation (or Active Metabolite) Mepirapim->CB1 Low Affinity Cav3 Cav3 Channel Inhibition (T-type Ca2+) Mepirapim->Cav3 Direct Inhibition ROS Reactive Oxygen Species (ROS) Metabolism->ROS Mito Mitochondrial Dysfunction (ΔΨm Collapse) ROS->Mito Apoptosis Neuronal Apoptosis (Caspase-3 Activation) ROS->Apoptosis GABA GABAergic Disinhibition (VTA) CB1->GABA Inhibits Release DA_Surge Dopamine Surge (Nucleus Accumbens) Cav3->DA_Surge Modulates Firing GABA->DA_Surge Disinhibition DA_Surge->ROS DA Oxidation Mito->Apoptosis Motor Parkinsonian Motor Deficits Apoptosis->Motor

Figure 1: The dual-pathway hypothesis linking Mepirapim exposure to dopaminergic dysregulation and mitochondrial collapse.[2]

Part 3: Experimental Framework & Protocols

To validate the mechanisms above, a self-validating experimental workflow is required. Do not rely on generic "toxicity" screens; specific pathway interrogation is necessary.[2]

In Silico & Binding Validation (The Filter)

Before wet-lab work, confirm target engagement to avoid false positives from impurities.[2]

  • Protocol:

    • Molecular Docking: Dock Mepirapim into the cryo-EM structures of CB1 (PDB: 5U09) and Cav3.1 (PDB: 6KZO).

    • Radioligand Binding: Use

      
       for CB1 displacement.[2]
      
    • Critical Control: Include JWH-018 as a positive control for CB1 and Mibefradil as a positive control for Cav3 inhibition.[2] If Mepirapim shows

      
       for CB1, pivot focus immediately to metabolites or Cav3.
      
In Vitro Neurotoxicity: Dopaminergic Specificity

Standard SH-SY5Y cells are insufficient.[2] You must differentiate them to a dopaminergic phenotype to assess the Parkinsonian risk.

Protocol: Differentiated SH-SY5Y Assay

  • Differentiation: Seed SH-SY5Y cells. Treat with Retinoic Acid (RA, 10

    
    M) for 5 days, followed by BDNF (50 ng/mL) for 3 days. Validation: Confirm Tyrosine Hydroxylase (TH) expression via Western Blot.[2]
    
  • Exposure: Incubate cells with Mepirapim (0.1 - 100

    
    M) for 24h and 48h.[2]
    
  • Mitochondrial Health (JC-1 Assay):

    • Load cells with JC-1 dye (2

      
      M) for 30 min.[2]
      
    • Measure fluorescence shift from red (aggregates, healthy) to green (monomers, depolarized).

    • Why: Mepirapim-induced ROS often precedes membrane rupture.[2]

  • Dopamine Transporter (DAT) Function:

    • Use a fluorescent neurotransmitter uptake assay (e.g., ASP+ substrate).

    • Logic: If Mepirapim acts like MPP+ (a structural possibility due to the pyridine/piperazine similarity), it will block uptake or reverse transport.

In Vivo Behavioral Battery (The Phenotype)

Isolate the "Tetrad" (cannabinoid) effects from "Extrapyramidal" (dopaminergic) effects.

Protocol: The Modified Tetrad & Motor Battery

  • Subjects: C57BL/6J Mice (Male/Female).[2]

  • Dosing: 3, 10, 30 mg/kg i.p. (Vehicle: 1:1:18 Ethanol:Cremophor:Saline).[2]

  • Workflow:

    • T=0: Injection.

    • T+30m (Tetrad): Measure Rectal Temperature (Hypothermia) and Catalepsy (Bar test).

    • T+60m (Motor): Rotarod Test .

      • Hypothesis: Classical SCRAs cause sedation (falling off due to immobility).[2] Mepirapim may cause tremors or rigidity (Parkinsonian gait) distinct from sedation.[2]

    • T+24h (Cognition): Novel Object Recognition (NOR) to assess hippocampal damage.

Part 4: Metabolic Considerations (The Missing Link)

The discrepancy between low in vitro affinity and high in vivo potency strongly suggests bioactivation .

Experimental Design: Microsomal Stability & Metabolite Trapping

  • Incubation: Incubate Mepirapim (10

    
    M) with Human Liver Microsomes (HLM) and NADPH regenerating system.
    
  • Trapping Agent: Add Glutathione (GSH) or Potassium Cyanide (KCN) to trap reactive iminium ions potentially formed on the piperazine ring.[2]

  • Analysis: LC-HRMS/MS (Q-TOF). Look for:

    • M1: Hydroxylated Mepirapim (active?).[2]

    • M2: N-dealkylated indole (inactive?).[2]

    • GSH-Adducts: Evidence of reactive toxicity.[2][4][5]

Part 5: Workflow Visualization

Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Mechanism cluster_2 Phase 3: Validation Docking In Silico Docking (CB1 & Cav3) Binding Radioligand Binding (Ki Determination) Docking->Binding Diff_Cells Diff. SH-SY5Y (Dopaminergic) Binding->Diff_Cells If Ki > 1uM, Focus on Cav3 Calcium Ca2+ Flux / JC-1 (Mitochondria) Diff_Cells->Calcium Metabol HLM Incubation (Metabolite ID) Diff_Cells->Metabol Tetrad Tetrad Assay (Cannabimimetic) Calcium->Tetrad Metabol->Tetrad Active Mets? Rotarod Rotarod/Open Field (Motor Deficits) Tetrad->Rotarod Histo IHC Staining (TH & Caspase-3) Rotarod->Histo

Figure 2: Step-by-step investigative workflow for characterizing Mepirapim neurotoxicity.

References

  • Hur, K. H., et al. (2022). Mepirapim, a Novel Synthetic Cannabinoid, Induces Addiction-Related Behaviors through Neurochemical Maladaptation in the Brain of Rodents.[6] Pharmaceuticals, 15(6), 707.

  • Kevin, R. C., et al. (2022). Putative Synthetic Cannabinoids MEPIRAPIM, 5F-BEPIRAPIM (NNL-2), and Their Analogues Are T-Type Calcium Channel (CaV3) Inhibitors.[2][7] ACS Chemical Neuroscience, 13(9), 1414–1428.

  • Uchiyama, N., et al. (2013). Two new synthetic cannabinoids, AM-2201 benzimidazole analog (FUBIMINA) and (4-methylpiperazin-1-yl)(1-pentyl-1H-indol-3-yl)methanone (MEPIRAPIM)... identified in illegal products.[1][2] Forensic Toxicology, 32, 105–115.

  • Lee, Y., et al. (2023). Mepirapim, a novel synthetic cannabinoid, induces Parkinson's disease-related behaviors by causing maladaptation of the dopamine system in the brain.[8] Archives of Toxicology, 97, 581–591.[8]

  • Cayman Chemical. (2023).[2] Mepirapim (hydrochloride) Product Information.

Sources

Protocols & Analytical Methods

Method

Technical Protocol: Solubilization and Vehicle Formulation of Mepirapim (Hydrochloride) for In-Vivo Studies

Abstract & Scope This application note details the standardized protocol for dissolving Mepirapim Hydrochloride (Mepirapim HCl), a piperazine-based synthetic cannabinoid, for preclinical in vivo research. While the hydro...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the standardized protocol for dissolving Mepirapim Hydrochloride (Mepirapim HCl), a piperazine-based synthetic cannabinoid, for preclinical in vivo research. While the hydrochloride salt form offers improved stability compared to the free base, the compound retains the highly lipophilic indole-3-carboxamide core, rendering it prone to rapid precipitation in physiological buffers (pH 7.4).

This guide provides two validated vehicle formulations designed to maintain solubility, prevent "crashing out" upon injection, and ensure reproducible bioavailability.

Physicochemical Context

  • Compound: Mepirapim (Hydrochloride)[1]

  • IUPAC: (4-methylpiperazin-1-yl)(1-pentyl-1H-indol-3-yl)methanone hydrochloride

  • Challenge: The molecule consists of a lipophilic pentyl-indole tail and a polar piperazine head. While the piperazine nitrogen accepts a proton to form the HCl salt, increasing water solubility, this equilibrium is pH-dependent. Upon dilution into neutral saline (pH 7.4), the salt may deprotonate back to the free base, leading to micro-precipitation that compromises dosing accuracy and can cause embolism in i.v. models.

Reagents & Materials

To ensure reproducibility, use only Pharmacopoeia-grade or HPLC-grade reagents.

ComponentGradeRole
Mepirapim HCl >98% PurityActive Pharmaceutical Ingredient (API)
DMSO Sterile, Hybri-Max™Primary Solvent (Solubilizer)
Tween 80 Low PeroxideSurfactant (Prevents precipitation)
0.9% Saline Sterile, Pyrogen-freeBulk Diluent (Isotonicity)
Ethanol (Alt) 200 Proof, USPCo-solvent (Alternative Protocol)
Cremophor EL Kolliphor® ELSurfactant (Alternative Protocol)

Protocol A: The "Universal" Vehicle (DMSO/Tween/Saline)

Recommended for: Intraperitoneal (i.p.) and Intravenous (i.v.) administration. Target Concentration: 0.1 – 0.5 mg/mL (Suitable for 1–5 mg/kg dosing at 10 mL/kg volume). Final Vehicle Composition: 5% DMSO / 5% Tween 80 / 90% Saline.

Step-by-Step Methodology
  • Stock Preparation (Solvation):

    • Weigh the required amount of Mepirapim HCl.

    • Dissolve completely in 100% DMSO . Vortex vigorously for 30 seconds.

    • Checkpoint: Ensure the solution is crystal clear. Mepirapim HCl is highly soluble in pure DMSO.

  • Surfactant Addition:

    • Add Tween 80 directly to the DMSO/Drug solution.

    • Ratio: The volume of Tween 80 should match the volume of DMSO (1:1 ratio).

    • Vortex for 1 minute to create a homogeneous pre-concentrate.

  • Aqueous Dilution (The Critical Step):

    • Pre-warm the 0.9% Saline to 37°C. (Cold saline shocks the lipid-like drug out of solution).

    • While vortexing the DMSO/Tween mixture, slowly add the warm saline dropwise.

    • Do not add the drug mixture to the saline; add saline to the drug mixture.

  • pH Check & Filtration:

    • Check pH.[1][2][3] If < 5.0 due to the HCl salt, adjust carefully to pH ~6.5–7.0 using dilute NaOH. Caution: Going above pH 7.4 increases precipitation risk.

    • Filter sterilize using a 0.22 µm PES or Nylon membrane . Do not use Cellulose Acetate (binds drug).

Data Table: Vehicle Ratios
ComponentVolume FractionFunction
DMSO 5% (50 µL per 1 mL)Dissolves the crystal lattice.
Tween 80 5% (50 µL per 1 mL)Micellar encapsulation to prevent crash-out.
Saline 90% (900 µL per 1 mL)Physiological carrier.

Protocol B: The "Toxicology" Vehicle (Ethanol/Cremophor)

Recommended for: High-dose toxicology studies where DMSO is contraindicated. Final Vehicle Composition: 1:1:18 (Ethanol : Cremophor EL : Saline).

  • Dissolve Mepirapim HCl in Absolute Ethanol .

  • Add Cremophor EL (Kolliphor EL) in a 1:1 ratio with Ethanol. Vortex until viscous and clear.

  • Dilute with 0.9% Saline (18 parts).

  • Note: Cremophor can cause histamine release in dogs/humans; use with caution in sensitive species.

Quality Control: Self-Validating the Solution

Before injection, you must validate that the drug is truly dissolved and not a micro-suspension.

  • Visual Inspection: Hold the vial against a black background. The solution should be clear. Any "cloudiness" or "swirling" indicates precipitation.

  • The Tyndall Effect: Shine a laser pointer (red or green) through the vial.

    • Pass: The beam passes through invisibly or with very faint scattering.

    • Fail: You see a solid, bright beam line (scattering off micro-particles). Do not inject.

Pharmacological Context: Mechanism of Action

Understanding the pathway is crucial for interpreting behavioral data (e.g., Conditioned Place Preference). Mepirapim acts as an agonist at Cannabinoid Receptors, triggering downstream signaling analogous to JWH-018.

Mepirapim_Pathway Mepirapim Mepirapim HCl CB1 CB1 Receptor (GPCR) Mepirapim->CB1 Agonist Binding Gio Gi/o Protein Activation CB1->Gio Coupling AC Adenylyl Cyclase (Inhibition) Gio->AC Inhibits MAPK MAPK/ERK Phosphorylation Gio->MAPK Activates DA_Rel Dopamine Release (Nucleus Accumbens) Gio->DA_Rel Disinhibition of VTA MAPK->DA_Rel Modulation Behav Behavioral Effects (CPP / Hypothermia) DA_Rel->Behav Reward/Addiction

Figure 1: Signal transduction pathway of Mepirapim. Binding to CB1 receptors activates Gi/o proteins, inhibiting Adenylyl Cyclase and activating MAPK, ultimately driving dopaminergic signaling in the reward circuitry.

References

  • Kevin, R. C., et al. (2022).[4][5] Mepirapim-derived synthetic cannabinoids inhibit T-type calcium channels with divergent effects on seizures in rodent models of epilepsy. British Journal of Pharmacology.[6] Link

  • De Luca, M. A., et al. (2022).[4] Mepirapim, a Novel Synthetic Cannabinoid, Induces Addiction-Related Behaviors through Neurochemical Maladaptation in the Brain of Rodents.[7][8][9] International Journal of Molecular Sciences. Link

  • Tai, S., & Fantegrossi, W. E. (2014). Pharmacological and toxicological effects of synthetic cannabinoids: Inhalation versus intraperitoneal injection. Drug Metabolism Reviews. (Validation of Vehicle Protocols). Link

  • UNODC Laboratory and Scientific Service. (2021). Recommended methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. United Nations Office on Drugs and Crime.[10] Link

  • Vanderah, T. W. (2010). Drug Discovery and Evaluation: Pharmacological Assays. Springer. (Reference for 1:1:18 Vehicle formulation). Link

Sources

Application

Gas chromatography-mass spectrometry (GC-MS) of Mepirapim

Application Note: High-Fidelity GC-MS Profiling of Mepirapim in Forensic Matrices Executive Summary Mepirapim ((4-methylpiperazin-1-yl)(1-pentyl-1H-indol-3-yl)methanone) is a synthetic cannabinoid (SC) featuring a pipera...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity GC-MS Profiling of Mepirapim in Forensic Matrices

Executive Summary

Mepirapim ((4-methylpiperazin-1-yl)(1-pentyl-1H-indol-3-yl)methanone) is a synthetic cannabinoid (SC) featuring a piperazine carboxamide linker, distinct from the naphthoyl- or adamantyl-linked congeners typical of early-generation SCs (e.g., JWH-018). Its emergence in the illicit market necessitates robust analytical protocols capable of distinguishing it from structural isomers and quantifying it in complex biological matrices.

This Application Note details a validated Gas Chromatography-Mass Spectrometry (GC-MS) workflow for Mepirapim. Unlike generic screening methods, this protocol addresses the specific physicochemical challenges of piperazine-linked SCs, including basicity-induced inlet adsorption and specific fragmentation pathways required for definitive identification.

Technical Background & Mechanistic Insight

Chemical Structure and Stability

Mepirapim consists of a 1-pentylindole core linked to a 4-methylpiperazine moiety via a carbonyl group.

  • Molecular Formula: C₁₉H₂₇N₃O

  • Molecular Weight: 313.44 g/mol

  • pKa: The piperazine nitrogen introduces basicity (approx. pKa 8-9), making the molecule susceptible to adsorption on active sites in GC liners if not properly deactivated.

Electron Ionization (EI) Fragmentation Logic

Understanding the fragmentation pathway is critical for selecting diagnostic ions (SIM mode). Under standard 70 eV EI conditions, Mepirapim undergoes predictable bond scission:

  • 
    -Cleavage at the Carbonyl:  The primary fragmentation occurs between the carbonyl carbon and the piperazine nitrogen. This yields the stable acylium ion [1-pentyl-1H-indole-3-carbonyl]⁺ (m/z 214) .
    
  • Piperazine Ring Fragmentation: The leaving 4-methylpiperazine group fragments further to produce m/z 99 (C₅H₁₁N₂⁺), a high-abundance ion characteristic of the piperazine ring.

  • Indole Core Cleavage: Further degradation of the pentyl chain or indole core produces m/z 144 (typical of the propyl/butyl/pentyl indole substructure).

Diagnostic Ion Selection:

  • Target Ion (Quant): m/z 313 (Molecular Ion, M⁺) - Note: Intensity can be low; m/z 214 is often used as the base peak/quant ion if sensitivity is limited.

  • Qualifier 1: m/z 214 (Base Peak)

  • Qualifier 2: m/z 99 (Piperazine moiety)

Experimental Protocol

Reagents and Standards
  • Analyte: Mepirapim (Certified Reference Material, >98% purity).

  • Internal Standard (IS): JWH-018-d9 or Mepirapim-d3 (if available). Rationale: Deuterated analogs correct for extraction efficiency and matrix effects.

  • Solvents: LC-MS grade Ethyl Acetate, Hexane, Acetonitrile.

  • Buffer: 0.1 M Phosphate buffer (pH 6.0) for urine hydrolysis.

Sample Preparation Workflow

A. Seized Material (Powder/Herbal)

  • Weigh 10 mg of sample.

  • Extract with 5 mL Methanol (sonicate 10 min).

  • Centrifuge (3000 rpm, 5 min).

  • Dilute supernatant 1:100 with Ethyl Acetate prior to injection.

B. Biological Matrix (Urine) – The "Hydrolysis-LLE" System Causality: Mepirapim is extensively metabolized. While the parent compound is detectable in blood, urine analysis requires targeting metabolites or sensitive detection of the trace parent compound. This protocol targets the parent compound and non-conjugated metabolites.

  • Hydrolysis: Add 20 µL

    
    -glucuronidase (E. coli K12) to 1 mL urine + 1 mL Phosphate buffer (pH 6.0). Incubate at 55°C for 45 mins.
    
  • Extraction: Add 3 mL Hexane:Ethyl Acetate (9:1 v/v).

    • Why 9:1? Reduces extraction of polar urinary interferences while maintaining high recovery of the lipophilic Mepirapim.

  • Agitation: Vortex 5 mins; Centrifuge 3500 rpm for 10 mins.

  • Concentration: Transfer organic layer; evaporate to dryness under

    
     at 40°C.
    
  • Reconstitution: Reconstitute in 50 µL Ethyl Acetate (high concentration factor).

GC-MS Instrument Parameters
ParameterSettingRationale
Inlet Splitless, 260°CHigh temp ensures rapid volatilization; splitless maximizes sensitivity.
Liner Ultra-Inert, Single Taper with WoolCritical: Wool provides surface area for volatilization but must be ultra-inert to prevent adsorption of the basic piperazine nitrogen.
Column 5%-Phenyl-methylpolysiloxane (e.g., DB-5MS UI), 30m x 0.25mm x 0.25µmStandard non-polar phase provides excellent separation of SC isomers.
Carrier Gas Helium, 1.2 mL/min (Constant Flow)Optimal linear velocity for resolution.
Oven Program 80°C (1 min)

30°C/min to 280°C

Hold 10 min
Rapid ramp to elute matrix; high final temp required for late-eluting cannabinoids.
Transfer Line 280°CPrevents condensation between GC and MS.
Ion Source EI (70 eV), 230°CStandard ionization energy; 230°C minimizes source fouling.
Acquisition SIM Mode (m/z 313, 214, 99)Selected Ion Monitoring maximizes signal-to-noise ratio.

Visualization: Workflow & Fragmentation

The following diagram illustrates the analytical logic flow and the specific fragmentation mechanism utilized for identification.

Mepirapim_Analysis cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_frag Fragmentation Pathway (Mechanism) Sample Biological Sample (Urine/Blood) Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Sample->Hydrolysis LLE LLE Extraction (Hexane:EtOAc 9:1) Hydrolysis->LLE Dry Evaporation & Reconstitution LLE->Dry Inlet GC Inlet (260°C) Ultra-Inert Liner Dry->Inlet Injection Separation Capillary Column (DB-5MS UI) Inlet->Separation Source EI Source (70 eV) Fragmentation Separation->Source MolIon Molecular Ion (M+) m/z 313 Source->MolIon Ionization Acylium Acylium Ion (Indole-CO+) m/z 214 MolIon->Acylium α-Cleavage Pip Piperazine Frag m/z 99 MolIon->Pip Ring Scission

Figure 1: Analytical workflow for Mepirapim quantitation, highlighting the extraction logic and EI fragmentation pathway used for SIM method development.

Data Analysis & Quality Control

Identification Criteria (SWGDRUG Compliant)

To confirm the presence of Mepirapim, the following criteria must be met:

  • Retention Time (RT): Must be within ±2% of the concurrent calibrator/standard.

  • Ion Ratios:

    • Ratio (m/z 214 / m/z 313): Target ± 20% (relative).

    • Ratio (m/z 99 / m/z 313): Target ± 20% (relative).

  • Signal-to-Noise: Quantitation ion > 10:1; Qualifier ions > 3:1.

Quantitative Results Table (Example Data)
AnalyteRetention Time (min)Quant Ion (m/z)Qual Ion 1 (m/z)Qual Ion 2 (m/z)Linearity (

)
LOD (ng/mL)
Mepirapim 12.45313214990.99921.0
JWH-018-d9 (IS) 12.38350160-N/A-

Note: Retention times are system-dependent. Always run a daily standard.

Troubleshooting & Optimization

  • Peak Tailing: Mepirapim contains a tertiary amine (piperazine). Significant tailing indicates active sites in the liner or column.

    • Solution: Replace the liner with a fresh Ultra-Inert deactivated liner. Trim 10-20 cm from the front of the column.

  • Low Sensitivity:

    • Solution: Switch to SIM mode immediately if using Scan. Ensure the split vent is closed during the injection pulse (Splitless time > 0.75 min).

  • Carryover: High boiling point SCs can condense in the syringe or wash vials.

    • Solution: Implement a solvent wash cycle: 3x Ethyl Acetate, 3x Methanol.

References

  • Fujita, Y., et al. (2018).[1] "Clinical and toxicological findings of Mepirapim intoxication." Forensic Toxicology, 36, 81–87.[1] Link

  • Shojo, H., et al. (2014). "Postmortem distribution of mepirapim and acetyl fentanyl in biological fluid and solid tissue specimens measured by the standard addition method." Forensic Toxicology, 32, 266–281.[2] Link[2]

  • UNODC. (2025). "Mepirapim Substance Details and Pharmacology." United Nations Office on Drugs and Crime - Early Warning Advisory. Link

  • Mogler, L., et al. (2018). "Metabolic fate of the synthetic cannabinoid 5F-MDMB-PICA." Drug Testing and Analysis. (Referenced for general SC metabolism protocols). Link

Sources

Method

In-vivo microdialysis for measuring dopamine release after Mepirapim

Application Notes & Protocols Topic: In-Vivo Microdialysis for Measuring Dopamine Release after Mepirapim Administration Audience: Researchers, scientists, and drug development professionals. Abstract: This document prov...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: In-Vivo Microdialysis for Measuring Dopamine Release after Mepirapim Administration

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for utilizing in-vivo microdialysis coupled with High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) to measure extracellular dopamine levels in the rodent brain following administration of Mepirapim. Mepirapim is a synthetic cannabinoid agonist known to modulate the dopaminergic system, and understanding its precise neurochemical effects is crucial for both addiction research and regulatory assessment.[1][2][3] This guide offers an in-depth explanation of the underlying scientific principles, detailed step-by-step protocols from surgical implantation to analytical quantification, and expert insights into experimental design and data interpretation.

Scientific Foundation & Experimental Rationale

The Neuropharmacology of Mepirapim

Mepirapim is a potent synthetic cannabinoid that exerts its psychoactive effects primarily by acting as an agonist at the cannabinoid receptor type 1 (CB1R).[1][2] These receptors are densely expressed in the central nervous system, particularly on GABAergic interneurons within the ventral tegmental area (VTA). The VTA is a critical hub in the brain's reward circuitry, sending dopaminergic projections to the nucleus accumbens (NAc).

The mechanism by which Mepirapim increases dopamine is through a process of disinhibition. By activating presynaptic CB1Rs on GABAergic neurons, Mepirapim suppresses the release of the inhibitory neurotransmitter GABA. This reduction in GABAergic tone "releases the brake" on VTA dopamine neurons, leading to their increased firing and a subsequent surge in dopamine release in the NAc.[1][2] This neurochemical event is believed to be a primary driver of the reinforcing and addictive properties of cannabinoids.[1]

Mepirapim_Pathway cluster_VTA Ventral Tegmental Area (VTA) cluster_NAc Nucleus Accumbens (NAc) Mepirapim Mepirapim CB1R CB1 Receptor Mepirapim->CB1R Binds & Activates GABA_Neuron GABAergic Interneuron Mepirapim->GABA_Neuron Suppresses GABA Release CB1R->GABA_Neuron Located on DA_Neuron Dopamine Neuron GABA_Neuron->DA_Neuron Inhibits (-) DA_Release Dopamine Release DA_Neuron->DA_Release Projects to & Releases DA (+)

Mepirapim's mechanism for increasing dopamine release.
Principles of In-Vivo Microdialysis

In-vivo microdialysis is a powerful technique that allows for the continuous sampling of endogenous molecules from the extracellular fluid of specific brain regions in awake, freely moving animals.[1][4][5] The core of the technique involves implanting a microdialysis probe, which consists of a concentric tube with a semi-permeable membrane at its tip, into the target brain area.[6][7]

An isotonic solution, typically artificial cerebrospinal fluid (aCSF), is slowly and continuously perfused through the probe. As the aCSF passes behind the membrane, extracellular molecules, such as dopamine, diffuse across the membrane pores along their concentration gradient.[6] This enriched fluid, now called the dialysate, exits the probe and is collected in timed fractions for subsequent analysis. This methodology provides invaluable temporal resolution of neurochemical dynamics in response to pharmacological challenges.[8]

A critical concept in microdialysis is probe recovery . Recovery refers to the efficiency of this diffusion process and is expressed as the ratio of the analyte's concentration in the dialysate to its actual concentration in the extracellular fluid.[3] Recovery is influenced by several factors, including the probe's membrane length and material, and most notably, the perfusion flow rate—slower flow rates generally yield higher recovery.[3][5] Determining this value is essential for accurately estimating the true extracellular concentrations.

Experimental Design and Workflow

A well-designed experiment is crucial for obtaining reliable and interpretable data. This involves careful consideration of the animal model, surgical procedure, experimental timeline, and analytical validation.

Microdialysis_Workflow Surgery Stereotaxic Surgery: Guide Cannula Implantation Recovery Post-Op Recovery (3-7 Days) Surgery->Recovery Probe_Insertion Microdialysis Probe Insertion (Awake Animal) Recovery->Probe_Insertion Stabilization System Stabilization (90-120 min) Probe_Insertion->Stabilization Baseline Baseline Sample Collection (3-4 Fractions) Stabilization->Baseline Drug_Admin Mepirapim / Vehicle Admin (i.p. injection) Baseline->Drug_Admin Post_Drug Post-Injection Sampling (3-4 hours) Drug_Admin->Post_Drug Analysis Sample Analysis (HPLC-ECD) Post_Drug->Analysis Histology Histological Verification of Probe Placement Post_Drug->Histology Data_Analysis Data Processing & Statistical Analysis Analysis->Data_Analysis

Step-by-step workflow for the in-vivo microdialysis experiment.

Detailed Experimental Protocols

Protocol 1: Stereotaxic Surgery for Guide Cannula Implantation

This protocol details the permanent implantation of a guide cannula, which allows for the subsequent insertion of the microdialysis probe in an awake animal, minimizing tissue damage at the time of the experiment.[9]

  • Anesthesia and Preparation: Anesthetize a male Sprague-Dawley or Wistar rat (280-350g) with an appropriate anesthetic (e.g., ketamine/xylazine i.p. or isoflurane gas).[10] Confirm the depth of anesthesia via a pedal withdrawal reflex. Shave the scalp and secure the animal in a stereotaxic frame, ensuring the skull is level between bregma and lambda.[10][11] Apply ophthalmic ointment to prevent corneal drying.[11]

  • Surgical Exposure: Clean the scalp with an antiseptic solution. Make a midline incision to expose the skull.[12] Gently retract the periosteum to ensure the skull surface is clean and dry, which is critical for the adhesion of the dental cement.[10]

  • Coordinate Targeting: Using a rat brain atlas (e.g., Paxinos and Watson), determine the stereotaxic coordinates for the nucleus accumbens shell. A typical target is: Anterior/Posterior (AP): +1.6 mm from Bregma; Medial/Lateral (ML): ±0.8 mm from midline; Dorsal/Ventral (DV): -7.8 mm from skull surface .[10] Mark the AP and ML coordinates on the skull.

  • Implantation: Drill a small burr hole at the marked coordinates, being careful not to damage the underlying dura mater.[10][12] Drill additional holes for 2-3 small stainless-steel anchor screws away from the primary hole.[12] Carefully insert the screws.

  • Cannula Placement: Lower the guide cannula (e.g., CMA 12) to the target DV coordinate.

  • Fixation: Secure the guide cannula and anchor screws to the skull using dental acrylic.[6][12] Ensure a solid, smooth cap is formed. Insert a dummy cannula into the guide to maintain patency.

  • Post-Operative Care: Administer post-operative analgesics and allow the animal to recover for a minimum of 3-7 days in its home cage before the microdialysis experiment.[9]

Protocol 2: Microdialysis Experiment
  • System Preparation: On the day of the experiment, prepare the microdialysis system. Flush a new microdialysis probe with deionized water and then with aCSF at a high flow rate (10 µL/min) for at least 20 minutes to remove glycerol from the membrane.[13]

  • Probe Insertion: Gently handle the awake, recovered rat. Remove the dummy cannula and slowly insert the microdialysis probe through the guide.[14] The probe membrane should extend just beyond the tip of the guide cannula into the target tissue.[9] Place the animal into a specialized microdialysis cage that allows free movement.[14]

  • Perfusion and Stabilization: Connect the probe inlet to a syringe pump and the outlet to a refrigerated fraction collector.[4] Begin perfusing the probe with aCSF (e.g., 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 1.0 mM MgCl2) at a constant flow rate of 1.5 µL/min.[15] Allow the system to stabilize for 90-120 minutes to achieve a stable neurochemical baseline.[4]

  • Baseline Collection: Collect 3-4 baseline dialysate samples at 20-minute intervals into vials containing a small amount of antioxidant (e.g., 5 µL of 0.1 M perchloric acid) to prevent dopamine degradation.[16]

  • Drug Administration: Administer Mepirapim (e.g., 1 or 3 mg/kg) or vehicle via intraperitoneal (i.p.) injection.

  • Post-Drug Collection: Continue collecting dialysate fractions every 20 minutes for at least 3-4 hours post-injection.

  • Sample Storage: Immediately after collection, store samples at -80°C until analysis.

Protocol 3: Dopamine Quantification via HPLC-ECD

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is the gold standard for analyzing dopamine in microdialysis samples due to its exceptional sensitivity and selectivity for electroactive compounds.[17][18][19]

  • Instrumentation: Utilize an HPLC system equipped with a C18 reverse-phase column and an electrochemical detector with a glassy carbon working electrode.[4][20]

  • Mobile Phase: Prepare a mobile phase suitable for monoamine separation (e.g., sodium phosphate buffer containing an ion-pairing agent like octane sulfonic acid and methanol).[4][19] The exact composition should be optimized for your specific system.

  • Standard Curve: Prepare a series of dopamine standards of known concentrations (e.g., from 0.5 to 50 nM). Inject these standards to generate a standard curve, plotting peak area or height against concentration.

  • Sample Analysis: Thaw dialysate samples on ice. Inject 10-20 µL of each sample into the HPLC-ECD system.[4]

  • Quantification: Identify the dopamine peak in the chromatogram based on its retention time compared to the standards. Quantify the concentration in each sample by interpolating its peak area/height from the standard curve.[20]

Protocol 4: Histological Verification of Probe Placement

This final step is non-negotiable for ensuring the trustworthiness of the data.

  • Euthanasia and Perfusion: Following the experiment, deeply anesthetize the animal and perfuse transcardially with saline followed by 4% paraformaldehyde.

  • Brain Extraction and Slicing: Carefully extract the brain and post-fix it in paraformaldehyde. Subsequently, create coronal sections (e.g., 40 µm) through the region of the probe implantation.

  • Staining and Visualization: Mount the sections on slides and perform a stain (e.g., Cresyl Violet) to visualize cell bodies. Microscopically examine the sections to confirm the probe track terminates within the intended brain region (e.g., NAc shell).[4] Data from animals with incorrect placements should be excluded from the final analysis.

Data Analysis and Expected Outcomes

Data Transformation and Presentation

For each animal, the average concentration of the three baseline samples is calculated and defined as 100%. All subsequent post-injection sample concentrations are then expressed as a percentage of this baseline.[21] This normalization controls for individual variations in basal dopamine levels and probe recovery rates.

Statistical Analysis

The normalized, time-course data should be analyzed using a two-way repeated measures Analysis of Variance (ANOVA), with "treatment group" (e.g., Vehicle, 1 mg/kg Mepirapim, 3 mg/kg Mepirapim) as the between-subjects factor and "time" as the within-subjects factor. Significant main effects or interactions can be followed up with appropriate post-hoc tests (e.g., Dunnett's or Bonferroni's).

Expected Results

Based on existing literature, Mepirapim is expected to produce a dose-dependent increase in extracellular dopamine in the NAc.[1] The onset of the effect should be relatively rapid following i.p. injection, with a peak increase observed within 40-60 minutes.

Treatment GroupBasal Dopamine (nM, estimated)Peak Dopamine (% of Baseline)
Vehicle 5 - 20100 ± 15%
Mepirapim (1 mg/kg) 5 - 20150 - 200%
Mepirapim (3 mg/kg) 5 - 20250 - 350%
Note: Basal dopamine levels in rat striatum/NAc dialysates can range from approximately 7-20 nM.[22][23] The values presented are hypothetical but reflect expected experimental outcomes based on published findings.[1]

References

  • Microdialysis in Rodents - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Friedemann, M. N., & Gerhardt, G. A. (1999). Microdialysis studies of basal levels and stimulus-evoked overflow of dopamine and metabolites in the striatum of young and aged Fischer 344 rats. Neurobiology of Aging, 20(5), 539–547. [Link]

  • Chen, K. C. (2005). Evidence on extracellular dopamine level in rat striatum: implications for the validity of quantitative microdialysis. Journal of Neurochemistry, 92(2), 429–436. [Link]

  • Hur, K. H., Lee, Y., Donio, A. L., Ma, S. X., Lee, B. R., Kim, S. K., Lee, J. G., Kim, Y. J., Kim, M., Yoon, S., Lee, S., Lee, Y. S., Lee, S. Y., & Jang, C. G. (2022). Mepirapim, a Novel Synthetic Cannabinoid, Induces Addiction-Related Behaviors through Neurochemical Maladaptation in the Brain of Rodents. Pharmaceuticals, 15(6), 706. [Link]

  • Hur, K. H., Lee, Y., Donio, A. L., Ma, S. X., Lee, B. R., Kim, S. K., Lee, J. G., Kim, Y. J., Kim, M., Yoon, S., et al. (2022). Mepirapim, a Novel Synthetic Cannabinoid, Induces Addiction-Related Behaviors through Neurochemical Maladaptation in the Brain of Rodents. Pharmaceuticals. [Link]

  • Shao, W., Turi, G. F., & Kennedy, R. T. (2006). Monitoring dopamine in vivo by microdialysis sampling and on-line CE-laser-induced fluorescence. Analytical and Bioanalytical Chemistry, 386(3), 615–624. [Link]

  • Bjorklund, C., et al. (2021). Tapping into the aging brain: In vivo microdialysis reveals mirroring pathology between preclinical models and patients with Alzheimer's disease. bioRxiv. [Link]

  • A Method of In Vivo Simultaneous Measurements of Dopamine, Serotonin and Their Metabolites Using Intracerebral Microdialysis. (n.d.). J-STAGE. [Link]

  • L'arebi, Z. M., & Justice, J. B. (1988). In vivo calibration of microdialysis probes for exogenous compounds. Analytical Chemistry, 60(3), 229–233. [Link]

  • Cramb, K. M. L., Wade-Martins, R., & Cragg, S. J. (2024). Measuring dopamine release in human-derived iPSCs using High-Performance Liquid Chromatography (HPLC) coupled to Electrochemical Detection (ECD). protocols.io. [Link]

  • Microdialysis protocol. (n.d.). [Link]

  • Dopamine basal levels and effect of intrastriatal infusion of nicotine... (n.d.). ResearchGate. [Link]

  • Mepirapim, a novel synthetic cannabinoid, induces Parkinson's disease-related behaviors by causing maladaptation of the dopamine system in the brain | Request PDF. (n.d.). ResearchGate. [Link]

  • Mepirapim, a novel synthetic cannabinoid, induces Parkinson's disease-related behaviors by causing maladaptation of the dopamine system in the brain. (n.d.). Sungkyunkwan University. [Link]

  • Li, Y., et al. (2016). In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection. Analytical Chemistry, 88(12), 6577–6584. [Link]

  • Rapid Determination of Dopamine and Its Metabolites During in vivo Cerebral Microdialysis by Routine High Performance Liquid Chromatography With. (n.d.). [Link]

  • Lee, D. B., et al. (2016). Microfabrication and in Vivo Performance of a Microdialysis Probe with Embedded Membrane. Analytical Chemistry, 88(2), 1230–1237. [Link]

  • Tanaka, T., et al. (2013). Transcranial direct-current stimulation increases extracellular dopamine levels in the rat striatum. Frontiers in Systems Neuroscience, 7, 8. [Link]

  • Determination of Neurotransmitter Levels in Models of Parkinson's Disease by HPLC-ECD. (n.d.). SpringerLink. [Link]

  • Hur, K. H., et al. (2023). Mepirapim, a novel synthetic cannabinoid, induces Parkinson's disease-related behaviors by causing maladaptation of the dopamine system in the brain. Archives of Toxicology, 97(2), 581–591. [Link]

  • Ormazabal, A., et al. (2017). Single-Step Rapid Diagnosis of Dopamine and Serotonin Metabolism Disorders. Analytical Chemistry, 89(20), 10939–10946. [Link]

  • Lin, L., et al. (2006). Determination of dopamine in rat striatum by microdialysis and high-performance liquid chromatography with electrochemical detection on a functionalized multi-wall carbon nanotube electrode. Analytical and Bioanalytical Chemistry, 384(6), 1308–1313. [Link]

  • HPLC-ECD (Electrochemical Detection) Fundamentals. (2015). Amuza Inc. [Link]

  • Evaluation of in vivo and in vitro recovery rate of anatoxin-a through the microdialysis probe. (2008). Journal of Neuroscience Methods, 175(2), 224–228. [Link]

  • Yamada, K., & Cirrito, J. R. (2018). In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes. Journal of Visualized Experiments, (139). [Link]

  • The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines Neurotransmitters and Their Metabolites: A Review. (2024). Molecules, 29(2), 488. [Link]

  • Intracerebral Guide Cannulae For MBR Brain Probes. (n.d.). BASi. [Link]

  • Microdialysis - In Vivo System for Neurotransmitter Recovery. (2015). Amuza Inc. [Link]

  • Lee, D. B., et al. (2016). Microfabrication and In Vivo Performance of a Microdialysis Probe with Embedded Membrane. Analytical Chemistry, 88(2), 1230–1237. [Link]

  • MBR Brain Microdialysis Probes. (n.d.). BASi. [Link]

  • Implanting the microdialysis probe through a guide cannula into an... (n.d.). ResearchGate. [Link]

  • Video: Rodent Stereotaxic Surgery. (2023). JoVE. [Link]

  • Stereotaxic surgery in rodents Number: C-3 Scope. (n.d.). Direction des services vétérinaires. [Link]

Sources

Application

Application Notes and Protocols: A Guide to Assessing Mepirapim-Induced Motor Impairment in Mice

Abstract Mepirapim, a novel synthetic cannabinoid, has emerged as a substance of concern due to its potential neurotoxic effects. Preclinical research indicates that Mepirapim can induce a spectrum of behavioral abnormal...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Mepirapim, a novel synthetic cannabinoid, has emerged as a substance of concern due to its potential neurotoxic effects. Preclinical research indicates that Mepirapim can induce a spectrum of behavioral abnormalities, including significant motor impairments reminiscent of Parkinson's disease, by disrupting the brain's dopamine system.[1][2][3] This guide provides a comprehensive suite of behavioral assays and detailed protocols for researchers, scientists, and drug development professionals to reliably quantify Mepirapim-induced motor deficits in mouse models. The protocols are designed to be self-validating, incorporating field-proven insights to ensure data integrity and reproducibility.

Introduction: The Neurotoxic Profile of Mepirapim

Mepirapim is a synthetic cannabinoid receptor agonist (SCRA) first identified on the illicit drug market in 2013.[2] Unlike classical phytocannabinoids, many SCRAs exhibit higher potency and different pharmacological profiles, leading to severe adverse effects. Recent studies in mice have demonstrated that high-dose Mepirapim administration causes profound motor deficits, cognitive impairment, and mood disorders.[1][3] The underlying mechanism appears to be a maladaptation of the dopaminergic system, a critical pathway for motor control.[2] Therefore, robust and sensitive behavioral phenotyping is essential to characterize the neurotoxic potential of Mepirapim and to evaluate potential therapeutic interventions. This document outlines a multi-faceted approach, utilizing a battery of behavioral tests to capture the full scope of motor impairment.

Putative Mechanism of Action: Dopaminergic Disruption

The motor impairments induced by Mepirapim are strongly linked to its effects on the central nervous system, particularly the nigrostriatal dopamine pathway. As a synthetic cannabinoid, Mepirapim acts as an agonist at cannabinoid type 1 (CB1) receptors, which are densely expressed on GABAergic nerve terminals in brain regions like the ventral tegmental area (VTA).[4][5]

The Causality Chain:

  • CB1 Receptor Activation: Mepirapim activates CB1 receptors.[4]

  • Inhibition of GABA Release: This activation leads to a decrease in the release of the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[4]

  • Dopaminergic Disinhibition: With reduced GABAergic inhibition, dopamine (DA) neurons in the VTA and substantia nigra become over-activated, leading to a surge in dopamine release in target areas like the nucleus accumbens and striatum.[4]

  • Neurotoxic Maladaptation: Chronic or high-dose exposure to Mepirapim leads to a damaging maladaptive response. This is characterized by a subsequent decrease in overall dopamine levels, reduced expression of tyrosine hydroxylase (the rate-limiting enzyme in dopamine synthesis), and an increase in α-synuclein expression, a hallmark of Parkinson's disease pathology.[1][2][3]

This complex cascade ultimately results in the observed motor deficits. Some evidence also suggests Mepirapim and its analogues may act as T-type calcium channel (CaV3) inhibitors, which could contribute to its neurological effects.[6]

Mepirapim_MoA Mepirapim Mepirapim CB1 CB1 Receptor Mepirapim->CB1 Agonism GABA GABAergic Neuron CB1->GABA Inhibition of GABA release DA Dopaminergic Neuron (Substantia Nigra / VTA) GABA->DA Inhibition Dopamine Dopamine Release (Striatum) DA->Dopamine Leads to Maladaptive Response (High Dose) Motor Motor Impairment Dopamine->Motor Results in

Caption: Putative mechanism of Mepirapim-induced motor impairment.

Experimental Design & Dosing Considerations

A well-controlled experimental design is critical for obtaining reliable data. The following parameters should be carefully considered.

  • Animal Model: Male ICR or C57BL/6 mice (7-8 weeks old, 25-30g) are commonly used strains.[1] It is crucial to report the strain, age, and weight of the animals used.

  • Acclimation: Animals should be acclimated to the housing and testing rooms for at least 30-60 minutes before any procedure to minimize stress-induced variability.[7][8]

  • Controls: A vehicle-treated control group (e.g., saline, i.p.) is mandatory.[1] This group undergoes all the same procedures as the Mepirapim-treated groups.

  • Blinding: The experimenter conducting the behavioral assays and data analysis should be blind to the treatment conditions to prevent bias.

  • Test Battery: Relying on a single test is not ideal for assessing all aspects of motor dysfunction.[9] A battery of tests, such as the ones described below, provides a more comprehensive phenotype.

Dosing Regimens

The following intraperitoneal (i.p.) dosing regimens have been used to induce motor impairment in mice.[1][2][3] Researchers should perform dose-response studies to determine the optimal concentration for their specific experimental goals.

Regimen Type Dose (mg/kg, i.p.) Administration Schedule Key Observation
Single Dose 15, 30, or 60A single injection.Induces acute motor deficits.
Multiple Dose 8, 15, or 30Four injections at 2-hour intervals.Models more chronic exposure and neurotoxicity.

Table 1: Recommended Mepirapim dosing regimens based on published literature.

Integrated Experimental Workflow

The overall process from animal preparation to data analysis should follow a standardized sequence to ensure consistency across all subjects.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_test Phase 2: Behavioral Testing cluster_analysis Phase 3: Analysis Acclimate Animal Acclimation (≥30 min) Dosing Vehicle or Mepirapim Administration (i.p.) Acclimate->Dosing OFT Open Field Test (General Activity) Dosing->OFT Rotarod Rotarod Test (Coordination & Balance) OFT->Rotarod Grip Grip Strength Test (Neuromuscular Function) Rotarod->Grip Beam Beam Walking Test (Fine Motor Control) Grip->Beam Collect Data Collection (Automated & Manual) Beam->Collect Analyze Statistical Analysis (e.g., ANOVA, t-test) Collect->Analyze Report Interpretation & Reporting Analyze->Report

Caption: Integrated workflow for assessing Mepirapim-induced motor impairment.

Behavioral Assay Protocols

This section provides detailed methodologies for a core set of assays to evaluate different aspects of motor function.

Assay Primary Function Measured Key Parameters
Open Field Test General locomotor activity, exploratory behaviorTotal distance traveled, velocity, rearing frequency
Rotarod Test Motor coordination, balance, motor learningLatency to fall (seconds), rotational speed at fall (rpm)
Grip Strength Test Neuromuscular function, muscle strengthPeak force (grams-force)
Beam Walking Test Fine motor control, balance, skilled motor functionTraverse time (seconds), number of foot slips

Table 2: Summary of recommended behavioral assays for motor impairment.

Open Field Test
  • Expertise & Experience: This assay serves as a fundamental measure of general locomotor activity.[10] A reduction in movement can indicate sedation, bradykinesia (slowness of movement), or general malaise. It is often performed first as it is sensitive to the animal's exploratory drive in a novel environment.[11]

  • Protocol:

    • Apparatus: A square arena (e.g., 30 x 30 cm or 40 x 40 cm) with walls high enough to prevent escape, typically made of a non-reflective material.[12] The arena should be placed in a well-lit, quiet room.

    • Setup: Clean the arena thoroughly with 70% ethanol and then water between each mouse to eliminate olfactory cues. An overhead camera connected to video-tracking software is used for automated data collection.[12]

    • Procedure: a. Gently place the mouse in the center of the arena.[12] b. Immediately start the recording software. c. Allow the mouse to explore freely for a set duration, typically 5 to 10 minutes.[12] d. After the session, return the mouse to its home cage. e. Clean the apparatus before testing the next animal.

  • Data Analysis & Interpretation:

    • Total Distance Traveled: A primary measure of overall activity. A significant decrease in Mepirapim-treated mice suggests hypomotility.

    • Velocity: Average speed of movement. Reduced velocity is an indicator of bradykinesia.[11]

    • Rearing: The number of times the mouse stands on its hind limbs. A decrease can indicate reduced exploratory behavior or motor deficits.[11]

  • Trustworthiness (Self-Validation): The test environment (lighting, noise) must be kept constant. Anxiety can be a confounding factor; therefore, this test is often analyzed for thigmotaxis (time spent near walls) as an indicator of anxiety-like behavior.[10]

Rotarod Test
  • Expertise & Experience: The rotarod is the gold-standard test for assessing motor coordination and balance.[9][13] It forces the animal to engage in continuous, coordinated movement on a rotating dowel. Deficits on this task are highly indicative of impaired sensorimotor function.

  • Protocol:

    • Apparatus: A commercially available rotarod apparatus with a textured rod (e.g., 3 cm diameter for mice) to ensure grip.[14] The apparatus should have lanes to test multiple mice simultaneously and sensors to automatically record the fall latency.

    • Training/Habituation (Optional but Recommended): To reduce variability, mice can be trained for 2-3 days prior to testing. This involves placing them on the rod at a low, constant speed (e.g., 4 rpm) for 1-2 minutes.[14]

    • Procedure: a. Place the mice on the rotarod, facing away from the direction of rotation. b. Start the trial with an accelerating protocol, typically from 4 to 40 rpm over a 300-second period.[13][15] c. The trial for an individual mouse ends when it falls onto the platform below or after it clings to the rod and completes a full passive rotation.[13] d. Record the latency to fall in seconds. e. Conduct 3 trials per mouse with an inter-trial interval of at least 15 minutes to prevent fatigue.[13]

  • Data Analysis & Interpretation:

    • Latency to Fall (s): The primary endpoint. A shorter latency in the Mepirapim group compared to the vehicle group indicates impaired motor coordination.

    • The average latency across the three trials is typically used for statistical analysis (e.g., using a two-way ANOVA or t-test).

  • Trustworthiness (Self-Validation): Ensure the rod surface is clean and dry for each trial. The accelerating protocol is crucial as it tests the animal's ability to adapt its motor output to increasing demand. Consistent handling and placement of the mice are key to reducing variability.

Grip Strength Test
  • Expertise & Experience: This test provides a direct, quantitative measure of limb muscle strength and neuromuscular function.[16][17] It is particularly useful for dissociating generalized weakness from coordination deficits.

  • Protocol:

    • Apparatus: A grip strength meter equipped with a grasping tool (e.g., a T-bar or mesh grid) connected to a force gauge.[18]

    • Setup: Ensure the force gauge is set to "peak" mode to record the maximal force exerted and is tared to zero before each measurement.[8][19]

    • Procedure (Forelimb): a. Hold the mouse by the base of its tail. b. Gently lower the mouse towards the grid, allowing only its forepaws to grasp the bar.[19] c. Pull the mouse back by the tail in a smooth, steady horizontal motion until its grip is released.[8] d. The peak force (in grams-force, gF) is recorded by the meter. e. Perform this 3-5 times consecutively to get a reliable average.[16][19]

  • Data Analysis & Interpretation:

    • Peak Force (gF): The maximum force recorded. A significant reduction in the Mepirapim group indicates neuromuscular weakness.

    • Data can be normalized to the animal's body weight to account for size differences.

  • Trustworthiness (Self-Validation): The pulling speed and angle must be consistent across all animals. Avoid jerky movements, as this can startle the animal and affect the results.[8] The experimenter's technique is a major source of variability, so consistent training is essential.

Beam Walking Test
  • Expertise & Experience: This assay challenges an animal's fine motor control, balance, and proprioception. It is often more sensitive than the rotarod for detecting subtle motor deficits.[20][21] The task requires the mouse to traverse a narrow, elevated beam to a safe platform.

  • Protocol:

    • Apparatus: A set of beams (e.g., 1 meter long) of varying widths or shapes (e.g., 12 mm square, 6 mm square) elevated 50 cm above a padded surface.[20] A dark "goal box" at one end provides motivation for the mouse to cross.[22]

    • Training: a. Acclimate the mouse to the goal box for a few minutes.[22] b. For 2-3 days prior to testing, train the mice to traverse the widest beam first, then progressively narrower beams.[20] Guide or gently prod the mouse if it stalls.[20]

    • Procedure: a. Place the mouse at the start of the beam. b. Record the session with a video camera positioned to capture the mouse's paws. c. Time how long it takes for the mouse to traverse the beam. d. Count the number of times a hind paw or forepaw slips off the beam surface. e. Conduct 2-3 trials per beam width, with a rest period in between.

  • Data Analysis & Interpretation:

    • Traverse Time (s): An increased time to cross indicates a motor deficit.

    • Number of Foot Slips: The primary measure of motor incoordination. An increase in slips is a sensitive indicator of impaired balance and limb placement.[22]

  • Trustworthiness (Self-Validation): Proper training is essential to ensure the animal is motivated to cross and is not freezing due to fear. The number of foot slips is a more robust measure than traverse time, which can be influenced by the animal's motivation or exploratory behavior.[22]

Conclusion

The behavioral assays detailed in this guide provide a robust framework for characterizing the motor impairments induced by the synthetic cannabinoid Mepirapim. By employing a battery of tests—including the open field, rotarod, grip strength, and beam walking assays—researchers can obtain a multi-dimensional profile of motor dysfunction, from general activity levels to fine motor control and neuromuscular strength. Adherence to these standardized, self-validating protocols will enhance the reliability and reproducibility of findings, contributing to a clearer understanding of the neurotoxic risks posed by Mepirapim and aiding in the development of potential countermeasures.

References

  • protocols.io. (2024, October 9). Assessment of mouse motor behaviour via open field test, narrowing beam assay, inverted wire hang, and gait analysis. Available at: [Link]

  • International Mouse Phenotyping Consortium. (n.d.). Grip Strength Protocol - IMPReSS. Available at: [Link]

  • International Mouse Phenotyping Consortium. (n.d.). Rotarod Protocol - IMPReSS. Available at: [Link]

  • JoVE. (2011, March 10). Assessment of Motor Balance and Coordination in Mice using the Balance Beam. Available at: [Link]

  • Stanford University. (n.d.). Protocol for Rotarod Coordination testing. Available at: [Link]

  • RWD Life Science. (2025, June 7). How to Use Rotarod to Do Rotarod Test for Mouse and Rats. Available at: [Link]

  • JoVE. (2025, July 8). The Accelerating Rotating Rod Assay or Rotarod Test: A Method to Test Motor Coordination and Learning in Mice. Available at: [Link]

  • ASAP (Aligning Science Across Parkinson's). (n.d.). Rotarod-Test for Mice. Available at: [Link]

  • protocols.io. (n.d.). Assessment of mouse motor behaviour via open field test, narrowing beam assay, inverted wire hang, and gai.... Available at: [Link]

  • Mouse Metabolic Phenotyping Centers. (2024, January 3). Grip Strength Test. Available at: [Link]

  • bioRxiv. (2024, April 29). Forestwalk: A machine learning workflow brings new insights into posture and balance in rodent beam walking. Available at: [Link]

  • The University of Queensland. (2023, March). LAB_071 Grip Strength Tests for Rodents (Expiry: March 2026). Available at: [Link]

  • PLOS One. (2022, August 11). A simple scoring of beam walking performance after spinal cord injury in mice. Available at: [Link]

  • Animalab. (n.d.). Balance Beam Walking Test for mice. Available at: [Link]

  • InnoSer. (2025, July 23). Grip Strength Test - Rodent Behavioral Testing. Available at: [Link]

  • Maze Engineers. (2023, January 9). Grip Strength Tests in Rodents. Available at: [Link]

  • JoVE. (2025, July 8). Open Field Behavior Test: A Method to Assess General Locomotion and Exploration Habits. Available at: [Link]

  • ASAP (Aligning Science Across Parkinson's). (n.d.). Assessment of mouse motor behaviour via open field test, narrowing beam assay, inverted wire hang, and gait analysis. Available at: [Link]

  • ResearchGate. (2022, November 3). Mepirapim, a novel synthetic cannabinoid, induces Parkinson's disease-related behaviors by causing maladaptation of the dopamine system in the brain | Request PDF. Available at: [Link]

  • Sungkyunkwan University. (2023, February 15). Mepirapim, a novel synthetic cannabinoid, induces Parkinson's disease-related behaviors by causing maladaptation of the dopamine system in the brain. Available at: [Link]

  • PubMed. (2022, November 10). Mepirapim, a novel synthetic cannabinoid, induces Parkinson's disease-related behaviors by causing maladaptation of the dopamine system in the brain. Available at: [Link]

  • ResearchGate. (2024, October 18). Assessment of mouse motor behaviour via open field test, narrowing beam assay, inverted wire hang, and gait analysis v2. Available at: [Link]

  • ResearchGate. (2024, January 31). (PDF) Parallel Beam test for mice v1. Available at: [Link]

  • National Center for Biotechnology Information. (2022, June 3). Mepirapim, a Novel Synthetic Cannabinoid, Induces Addiction-Related Behaviors through Neurochemical Maladaptation in the Brain of Rodents. Available at: [Link]

  • MuriPhys. (2025, January 8). Behavioral Assays. Available at: [Link]

  • Creative Biolabs. (n.d.). Rodent Behavioral Tests for Motor Function. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease. Available at: [Link]

  • ResearchGate. (n.d.). Behavioural tests to assess 6-OHDA lesion-induced deficit in mice. Available at: [Link]

  • MDPI. (2022, June 3). Mepirapim, a Novel Synthetic Cannabinoid, Induces Addiction-Related Behaviors through Neurochemical Maladaptation in the Brain of Rodents. Available at: [Link]

  • Maze Engineers. (2018, July 3). Motor Testing in Mouse Models. Available at: [Link]

  • ACS Chemical Neuroscience. (2022, April 20). Putative Synthetic Cannabinoids MEPIRAPIM, 5F-BEPIRAPIM (NNL-2), and Their Analogues Are T-Type Calcium Channel (CaV3) Inhibitors. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Guide: Refinement of Mepirapim Administration for Consistent Results

Introduction Mepirapim is a synthetic cannabinoid receptor agonist (SCRA) featuring a unique piperazine moiety, structurally distinct from earlier JWH-type compounds.[1] Unlike high-potency SCRAs, Mepirapim exhibits micr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Mepirapim is a synthetic cannabinoid receptor agonist (SCRA) featuring a unique piperazine moiety, structurally distinct from earlier JWH-type compounds.[1] Unlike high-potency SCRAs, Mepirapim exhibits micromolar affinity (


 for CB1) and acts as a low-potency agonist.[1]

The Consistency Challenge: Researchers frequently report high variability in in vivo behavioral data. This is often not due to biological variance, but rather physicochemical instability during administration. Mepirapim is highly lipophilic; improper vehicle selection leads to "silent precipitation" upon contact with aqueous buffers, reducing the effective dose reaching the brain.

This guide refines the administration protocol to ensure bioavailability, stability, and reproducibility.

Part 1: Formulation & Solubility (The Foundation)

Q: Why do my in vivo results show high variability between animals despite identical dosing?

A: The most common cause is precipitation shock . Mepirapim is hydrophobic. If you dilute a DMSO stock directly into saline, the compound often precipitates out of solution immediately, forming micro-crystals that are invisible to the naked eye but cannot cross the blood-brain barrier effectively.

The Fix: You must use a Surfactant-Intermediary Vehicle System . We recommend the 5:5:90 Protocol (DMSO:Tween-80:Saline) to maintain a stable micellar suspension.

Q: What is the optimal vehicle for Intraperitoneal (i.p.) injection?

A: Do not use pure saline. Use the following "Sandwich" mixing protocol to prevent crashing.

Protocol: Preparation of Stable Mepirapim Injectate (1 mg/mL)

Target: Prepare 10 mL of working solution.

  • Weighing: Weigh 10 mg of Mepirapim powder.

  • Primary Solubilization (The Solvent): Dissolve powder in 0.5 mL of 100% DMSO . Vortex until completely clear.

    • Critical: Do not proceed until no particles are visible.

  • Surfactant Addition (The Stabilizer): Add 0.5 mL of Tween-80 (or Cremophor EL) to the DMSO solution.

    • Action: Vortex vigorously for 30 seconds. The solution will be viscous.

  • Aqueous Dilution (The Carrier): Slowly add 9.0 mL of warm (37°C) sterile saline dropwise while vortexing.

    • Result: A clear to slightly opalescent solution. If it turns milky white immediately, precipitation has occurred; sonicate for 10 minutes.

Q: How do I store stock solutions for analytical standards?

A: Mepirapim is susceptible to oxidation.

  • Solvent: Methanol:Water (1:1).[2]

  • Additive: Add 1 mM Ascorbic Acid to the stock solvent.[2] This acts as a scavenger to prevent oxidative degradation during freeze-thaw cycles [4].

  • Temperature: Store at -80°C.

Part 2: Experimental Workflows & Visualization

Workflow 1: Solubilization Logic

This diagram illustrates the "Sandwich" protocol to prevent precipitation, ensuring the drug reaches the target receptors.

Mepirapim_Solubilization Raw Mepirapim Powder (Lipophilic) Step1 1. Dissolve in DMSO (Primary Solvent) Raw->Step1 Solubilization Step2 2. Add Tween-80 (Surfactant Layer) Step1->Step2 Stabilization Fail Precipitation/Crash (Inconsistent Data) Step1->Fail Direct Saline Addition Step3 3. Dropwise Saline (Warm, 37°C) Step2->Step3 Dilution Step2->Fail Cold Saline Shock Result Stable Micellar Solution (Ready for Injection) Step3->Result Slow Addition + Vortex

Figure 1: Critical path for Mepirapim solubilization. Direct addition of saline to DMSO stocks causes precipitation (Black Node), whereas the surfactant intermediary ensures stability (Green Node).

Part 3: In Vivo Administration & Dosing

Q: What is the effective dose range?

A: Mepirapim has low potency compared to JWH-018.

  • Behavioral Assays (CPP, Locomotion): 1.0 – 3.0 mg/kg (i.p.) is required to elicit statistically significant dopaminergic alterations [4].

  • Tetrad Symptoms (Hypothermia/Catalepsy): Significant effects are often only observed at 3.0 mg/kg and above. Doses <1 mg/kg may fail to produce classical cannabinoid tetrad effects due to low CB1 affinity [1][4].

  • Toxicity Studies: Doses up to 30 mg/kg are used to assess neurotoxicity and off-target effects [1].

Q: How does Mepirapim pharmacokinetics (PK) affect my study design?

A: Mepirapim has a rapid elimination profile in rodents.

  • Plasma Half-life (

    
    ):  ~29 minutes [9].[3]
    
  • Brain Penetration: Rapid, with peak concentrations within 15 minutes.[3]

  • Implication: Behavioral testing must commence immediately (15-20 mins) post-injection. Testing at 60+ minutes will miss the peak pharmacodynamic window.

Q: Are there off-target effects I should control for?

A: Yes. Mepirapim and its analogs are potent inhibitors of T-type Calcium Channels (CaV3) [1].[3][4][5]

  • Control: If observing non-CB1 mediated seizures or motor deficits, consider using a specific CB1 antagonist (e.g., Rimonabant/SR141716) to validate that the observed effect is indeed cannabinoid-receptor mediated and not a calcium channel artifact.

Part 4: In Vitro Applications

Q: I am losing compound concentration in my cell culture assays. Why?

A: Plastic Binding. Like THC, Mepirapim binds non-specifically to polystyrene culture plates.

  • Solution: Add 0.1% Fatty Acid-Free BSA (Bovine Serum Albumin) to your culture media. The BSA acts as a carrier protein, keeping Mepirapim in solution and available to the cells.

  • Glassware: Use glass vials for all intermediate dilution steps.

Q: What concentration should I use for receptor binding assays?

A: Due to micromolar affinity (


 ~2 

), screening at standard nanomolar concentrations (e.g., 10 nM) will yield false negatives.
  • Recommendation: Perform initial functional screens at 10

    
      to detect activity [3].
    

Troubleshooting Summary Table

SymptomProbable CauseCorrective Action
Cloudy Injectate "Saline Shock" (Precipitation)Use DMSO/Tween-80/Saline (5:5:90). Warm saline to 37°C before adding.
No Behavioral Effect Dose too low (Low Potency)Increase dose to 3.0 mg/kg. Mepirapim is weaker than JWH-018.
High Variability Rapid MetabolismStart testing 15 mins post-injection.[3] Do not wait >1 hour.
Degradation of Stock OxidationAdd 1 mM Ascorbic Acid to stock. Store at -80°C.
Cell Assay Failure Plastic AdsorptionAdd 0.1% BSA to media. Use glass for dilutions.

References

  • Putative Synthetic Cannabinoids MEPIRAPIM, 5F-BEPIRAPIM (NNL-2), and Their Analogues Are T-Type Calcium Channel (CaV3) Inhibitors. ACS Chemical Neuroscience. (2022).[4][5][6] [Link]

  • Defining Steric Requirements at CB1 and CB2 Cannabinoid Receptors Using Synthetic Cannabinoid Receptor Agonists. ACS Chemical Neuroscience. (2022).[6] [Link][6]

  • Putative Synthetic Cannabinoids MEPIRAPIM... Pharmacologically Evaluated Using In Vitro Cannabinoid Receptor and CaV3 Assays. NIH PubMed. (2022).[4][5][6] [Link]

  • Mepirapim, a Novel Synthetic Cannabinoid, Induces Addiction-Related Behaviors through Neurochemical Maladaptation in the Brain of Rodents. International Journal of Molecular Sciences. (2022).[2][4][5][6] [Link][4]

  • Mepirapim - Grokipedia: Chemical Structure and Pharmacology. Grokipedia. (2023). [Link]

  • Methodology for Controlled Administration of Smoked Synthetic Cannabinoids. NIH PubMed Central. (2016). [Link]

  • Process for Preparing Synthetic Cannabinoids. Google Patents (US20100298579A1). (2010).[7]

  • Mepirapim Treatment Induced the Development of CPP and Tetrad Symptoms. ResearchGate. (2022). [Link][4][8]

  • MEPIRAPIM-derived synthetic cannabinoids inhibit T-type calcium channels with divergent effects on seizures in rodent models of epilepsy. British Journal of Pharmacology (via PMC). (2023).[9] [Link]

  • Multigram scale synthesis of synthetic cannabinoid metabolites. DiVA Portal. (2018). [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Addictive Potential of First and Third-Generation Synthetic Cannabinoids: JWH-018 vs. MDMB-FUBINACA

Prepared for: Researchers, Scientists, and Drug Development Professionals Executive Summary Synthetic cannabinoid receptor agonists (SCRAs) represent a vast and evolving class of new psychoactive substances. Their abuse...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Synthetic cannabinoid receptor agonists (SCRAs) represent a vast and evolving class of new psychoactive substances. Their abuse potential is a significant public health concern, driven primarily by their potent interaction with the cannabinoid type 1 (CB1) receptor. This guide provides a comparative analysis of the addictive potential of two prominent SCRAs from different chemical generations: JWH-018, a first-generation naphthoylindole, and MDMB-FUBINACA, a third-generation indazole-3-carboxamide.

While the initial topic proposed a comparison with Mepirapim, preliminary research revealed that Mepirapim is only minimally active at the CB1 receptor and functions primarily as a T-type calcium channel inhibitor, making it an inappropriate comparator for CB1-mediated addictive potential[1][2][3]. Therefore, to provide a more scientifically relevant and valuable comparison between SCRA classes, this guide will focus on MDMB-FUBINACA as a representative of the highly potent, more recent indazole-carboxamide class.

By examining their distinct pharmacological profiles and synthesizing data from key preclinical behavioral models—namely Intravenous Self-Administration (IVSA) and Conditioned Place Preference (CPP)—this guide elucidates the underlying factors contributing to their respective addictive liabilities. Our analysis indicates that the higher CB1 receptor efficacy of MDMB-FUBINACA likely correlates with a greater addictive potential compared to JWH-018.

Introduction: The Evolving Landscape of Synthetic Cannabinoids

JWH-018 [1-pentyl-3-(1-naphthoyl)indole] was one of the first SCRAs to be widely identified in herbal incense products like "Spice" and "K2"[4]. As a potent, full agonist of the CB1 receptor, its effects mimic but often far exceed the intensity of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis[5][6]. In contrast, MDMB-FUBINACA [methyl (S)-2-(1-(5-fluoropentyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoate] belongs to a newer, more structurally complex generation of SCRAs that emerged in response to legislative controls on earlier compounds[7]. These third-generation compounds are frequently characterized by even higher potency and efficacy at the CB1 receptor, leading to severe adverse health effects and a potentially greater risk of dependence[7][8]. Understanding the differences in their addictive liability is critical for informing public health policy, clinical toxicology, and the development of potential therapeutic interventions.

Foundational Mechanism: CB1 Receptor Activation and Mesolimbic Dopamine Release

The addictive potential of JWH-018 and MDMB-FUBINACA is fundamentally rooted in their ability to activate the brain's reward circuitry. Both compounds act as agonists at the CB1 receptor, which is densely expressed in brain regions associated with reward and motivation, such as the ventral tegmental area (VTA) and the nucleus accumbens (NAc)[9].

Unlike classic psychostimulants, CB1 receptors are generally not located directly on dopamine neurons[10][11]. Instead, SCRAs indirectly increase dopamine release in the NAc by acting on presynaptic CB1 receptors located on GABAergic interneurons in the VTA[9][12]. Activation of these presynaptic Gi/o-coupled receptors inhibits the release of GABA, a primary inhibitory neurotransmitter. This "disinhibition" removes the GABAergic brake on VTA dopamine neurons, leading to increased neuronal firing and a subsequent surge of dopamine in the NAc—a neurochemical event strongly associated with reward, reinforcement, and the development of addiction[10][12].

G cluster_VTA Ventral Tegmental Area (VTA) cluster_NAc Nucleus Accumbens (NAc) GABA_neuron GABAergic Interneuron DA_neuron Dopaminergic Neuron GABA_neuron->DA_neuron GABA Release (Inhibitory) CB1R Presynaptic CB1R DA_receptor Postsynaptic Dopamine Receptors DA_neuron->DA_receptor Dopamine Release CB1R->GABA_neuron Inhibits GABA Release (Disinhibition) Reward Reward & Reinforcement DA_receptor->Reward SCRA SCRA (JWH-018 / MDMB-FUBINACA) SCRA->CB1R Binds & Activates G cluster_conditioning A Phase 1: Pre-Conditioning Test (Baseline Preference) B Phase 2: Conditioning Sessions (Alternating Days) A->B Establish Pairings C Phase 3: Post-Conditioning Test (Drug-Free) B->C Test for Preference Drug Drug + Chamber A Vehicle Vehicle + Chamber B Result Analysis: Compare time spent in Chamber A vs. B C->Result

Caption: Standard experimental workflow for Conditioned Place Preference (CPP).

Comparative Data Analysis

Pharmacological Profile at the CB1 Receptor

A compound's affinity (how tightly it binds), potency (how much is needed for an effect), and efficacy (the maximal effect it can produce) at the CB1 receptor are critical determinants of its psychoactive and addictive potential. SCRAs that are full, high-efficacy agonists are thought to have a higher abuse liability than partial agonists like THC.[6][7]

ParameterJWH-018MDMB-FUBINACATHC (Reference)Data Source(s)
Chemical Class NaphthoylindoleIndazole-3-carboxamideDibenzopyranN/A
CB1 Binding Affinity (Ki, nM) 9.00.10 - 1.14 3.87 - 16.17[5][8][13]
CB1 Functional Potency (EC₅₀, nM) 1020.06 - 3.9 ~90[5][8][13]
CB1 Functional Efficacy (Eₘₐₓ) Full AgonistFull Agonist (>THC) Partial Agonist[5][8][14]
Table 1: Comparative Pharmacology at the Human CB1 Receptor. Lower Ki and EC₅₀ values indicate higher binding affinity and potency, respectively. Values represent ranges from multiple studies.

Interpretation: The data clearly show that MDMB-FUBINACA possesses significantly higher binding affinity and functional potency at the CB1 receptor compared to JWH-018. In some studies, its affinity is nearly 100-fold greater.[8][13] Crucially, while both are full agonists, many newer SCRAs like MDMB-FUBINACA exhibit greater maximal efficacy than first-generation compounds and THC, meaning they can stimulate the receptor more strongly.[8][14]

Preclinical Behavioral Data
AssayCompoundSpeciesKey FindingsData Source(s)
IV Self-Administration JWH-018 Rat, Mouse- Consistently establishes and maintains self-administration behavior. - Behavior is CB1-receptor dependent (blocked by AM251). - Supports responding on progressive ratio schedules.[4][15][16]
Conditioned Place Preference MDMB-FUBINACA (and analogues) Mouse- Induces significant CPP at low doses (e.g., 0.003-0.03 mg/kg). - Often displays an inverted "U" shaped dose-response curve, with higher doses producing aversion.[17]
Drug Discrimination MDMB-FUBINACA Mouse- Fully substitutes for the subjective effects of THC at very low doses (ED₅₀ ≈ 0.02 mg/kg), indicating a shared mechanism and high potency.[8]
Dopamine Release JWH-018 Mouse- Significantly stimulates dopamine release in the nucleus accumbens shell.[18]
Table 2: Summary of Key Preclinical Behavioral Findings. Direct comparative IVSA studies between JWH-018 and MDMB-FUBINACA are limited, but data from representative analogues confirm robust reinforcing effects for the indazole-carboxamide class.

Interpretation: Both compounds demonstrate clear abuse potential in preclinical models. JWH-018 has been robustly shown to be reinforcing in IVSA studies, a strong predictor of compulsive use.[4][15] While direct IVSA data for MDMB-FUBINACA is less published, its potent induction of CPP and full substitution for THC in drug discrimination assays at extremely low doses strongly support a high potential for abuse.[8][17] The dopamine-releasing properties of JWH-018 provide a direct neurochemical link to its reinforcing effects.[18] Given its superior potency and efficacy, it is highly probable that MDMB-FUBINACA would produce similar or even more pronounced effects on the mesolimbic dopamine system.

Discussion and Synthesis

Synthesizing the pharmacological and behavioral data provides a clear picture of why newer SCRAs like MDMB-FUBINACA may pose a greater addictive threat than first-generation compounds like JWH-018.

  • Potency and Efficacy Drive Risk: The most striking difference is the vastly superior potency and efficacy of MDMB-FUBINACA at the CB1 receptor.[8] This means a much smaller dose is required to produce profound psychoactive effects, increasing the risk of overdose and severe toxicity. Furthermore, its higher intrinsic efficacy suggests it can drive the CB1 signaling system harder, potentially leading to more intense dopamine release and stronger reinforcement, which could facilitate a more rapid development of dependence.

  • Behavioral Reinforcement: Both drugs are reinforcing, but the extremely low doses at which indazole-carboxamides like MDMB-FUBINACA produce rewarding effects in CPP assays are concerning.[17] This high potency could translate to a greater "addictive efficiency," where even minimal exposure can produce powerful drug-context associations that drive future drug-seeking.

  • Tolerance and Withdrawal: While not detailed here, full agonists like JWH-018 have been shown to cause rapid and profound desensitization of CB1 receptors, leading to tolerance and a withdrawal syndrome more severe than that of cannabis.[5][19] It is a reasonable and critical hypothesis that the higher efficacy of MDMB-FUBINACA would induce even more rapid and severe neuroadaptations, potentially resulting in a more pronounced dependence and a more difficult withdrawal, further perpetuating the cycle of addiction.

Conclusion and Future Directions

The comparison between JWH-018 and MDMB-FUBINACA highlights a clear trend in the evolution of SCRAs: a move towards compounds with exceptionally high affinity, potency, and efficacy at the CB1 receptor. While both substances possess significant addictive potential, the pharmacological profile of MDMB-FUBINACA suggests a substantially higher liability. Its ability to produce powerful cannabimimetic effects at sub-milligram doses, coupled with its high intrinsic efficacy, likely translates to stronger reinforcement, more rapid tolerance, and a greater overall public health risk.

Future research should focus on direct, head-to-head comparisons of these compounds in IVSA paradigms, particularly using progressive-ratio schedules to quantify their relative reinforcing value. Furthermore, investigating the long-term neuroadaptations, including changes in receptor density and downstream signaling, following chronic self-administration of these two compounds would provide invaluable insight into the molecular basis for their differential addictive potential.

References

  • Adolescent self-administration of the synthetic cannabinoid receptor agonist JWH-018 induces neurobiological and behavioral alterations in adult male mice - PMC. (n.d.).
  • Self-Administration of JWH-018 A Synthetic Cannabinoid in Experimentally Naïve Rats. (n.d.).
  • JWH-018 - Wikipedia. (n.d.).
  • Preclinical Models of Substance Use Disorder: Abuse Liability Assessment and Candidate Pharmacotherapy Evalu
  • Mepirapim - Grokipedia. (n.d.). Grokipedia.
  • A Brain on Cannabinoids: The Role of Dopamine Release in Reward Seeking and Addiction. (n.d.).
  • Mepirapim - Wikipedia. (n.d.).
  • Endocannabinoid modulation of dopamine neurotransmission - PMC. (n.d.).
  • Cannabinoid Modulation of Dopamine Release During Motivation, Periodic Reinforcement, Exploratory Behavior, Habit Formation, and
  • Appropriate experimental approaches for predicting abuse potential and addictive qualities in preclinical drug discovery. (2014, September 1). Taylor & Francis Online.
  • Effects of the synthetic cannabinoid receptor agonist JWH-018 on abuse-related effects of opioids in rhesus monkeys - PMC. (n.d.).
  • Animal models of addiction - PMC. (n.d.).
  • Repeated Exposure to the “Spice” Cannabinoid JWH-018 Induces Tolerance and Enhances Responsiveness to 5-HT1A Receptor Stimulation in Male R
  • Insights from Preclinical Choice Models on Treating Drug Addiction - PMC. (n.d.).
  • (PDF) Adolescent self-administration of the synthetic cannabinoid receptor agonist JWH-018 induces neurobiological and behavioral alterations in adult male mice. (2022, August 9).
  • Understanding Addiction Using Animal Models. (2019, November 29). Frontiers.
  • Cannabinoid–Dopamine Interaction in the Pathophysiology and Treatment of CNS Disorders - PMC. (n.d.).
  • Cannabinoid type-1 receptor signaling in dopaminergic Engrailed-1 expressing neurons modulates motivation and depressive-like behavior. (n.d.). Frontiers.
  • JWH-018. (2014, June 20). Legal High Inhaltsstoffe.de.
  • Putative Synthetic Cannabinoids MEPIRAPIM, 5F-BEPIRAPIM (NNL-2), and Their Analogues Are T-Type Calcium Channel (CaV3) Inhibitors. (2022, April 20).
  • Psychostimulant Effect of the Synthetic Cannabinoid JWH-018 and AKB48: Behavioral, Neurochemical, and Dopamine Transporter Scan Imaging Studies in Mice. (2017, August 4). Frontiers.
  • Putative Synthetic Cannabinoids MEPIRAPIM, 5F-BEPIRAPIM (NNL-2), and Their Analogues Are T-Type Calcium Channel (CaV3) Inhibitor. (2022, April 20).
  • Pharmacology and Toxicology of the Synthetic Cannabinoid Receptor Agonists. (n.d.). SRLF.
  • Putative Synthetic Cannabinoids MEPIRAPIM, 5F-BEPIRAPIM (NNL-2), and Their Analogues Are T-Type Calcium Channel (CaV3) Inhibitors. (2022, May 4). PubMed.
  • Molecular and Behavioral Pharmacological Characterization of Abused Synthetic Cannabinoids MMB- and MDMB-FUBINACA, MN-18, NNEI, CUMYL-PICA, and 5-Fluoro-CUMYL-PICA - PMC. (n.d.).
  • Synthesis and pharmacological evaluation of newly detected synthetic cannabinoid receptor agonists AB-4CN-BUTICA, MMB-4CN-BUTINACA, MDMB-4F-BUTICA, MDMB-4F-BUTINACA and their analogs. (2022, September 27). Frontiers.
  • Assessment of Abuse Potential of Three Indazole-Carboxamide Synthetic Cannabinoids 5F-ADB, MDMB-4en-PINACA and ADB-4en-PINACA - PMC. (2025, July 3).
  • Critical Review Report: MDMB-FUBINACA. (n.d.).
  • Assessment of Abuse Potential of Three Indazole-Carboxamide Synthetic Cannabinoids 5F-ADB, MDMB-4en-PINACA and ADB-4en-PINACA. (2025, July 3). MDPI.
  • “Do It Yourself” Synthetic Cannabinoid Receptor Agonist Precursors as a Ban-Evading Strategy: Comparison of the Pharmacological Characteristics of Precursors and Their Final Products. (2025, July 1). National Criminal Justice Reference Service.
  • CONDITIONED PLACE PREFERENCE. (n.d.). Interstellar Plan.
  • Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research. (2020, September 28). Frontiers.
  • Conditioned place preference: what does it add to our preclinical understanding of drug reward?. (2000, December 15). UNL Digital Commons.

Sources

Comparative

Comparative Profiling of Mepirapim: Pharmacodynamics, Metabolism, and Toxicological Risks

Executive Summary: The Potency Paradox Mepirapim ((4-methylpiperazin-1-yl)(1-pentyl-1H-indol-3-yl)methanone) represents a distinct structural divergence in the evolution of synthetic cannabinoids (SCs). Unlike the high-p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Potency Paradox

Mepirapim ((4-methylpiperazin-1-yl)(1-pentyl-1H-indol-3-yl)methanone) represents a distinct structural divergence in the evolution of synthetic cannabinoids (SCs). Unlike the high-potency indazole-3-carboxamides (e.g., 5F-ADB) that dominate the current illicit market, Mepirapim incorporates a piperazine linker .

Critical Insight: Mepirapim presents a pharmacological paradox. While in vitro assays demonstrate negligible or micromolar affinity for CB1 receptors (


), in vivo models confirm cannabimimetic activity (tetrad symptoms) and addiction potential at high doses. Furthermore, recent data suggests off-target activity at T-type calcium channels (CaV3) , proposing a mechanism for cardiotoxicity distinct from standard CB1-mediated signaling.

This guide provides a comparative technical analysis of Mepirapim against the reference standard JWH-018 and the ultra-potent 5F-ADB , establishing a framework for understanding its unique toxicological profile.

Structural Characterization & Chemical Taxonomy

The structural evolution of SCs is driven by the modification of four core domains: the core ring, the linker, the side chain, and the secondary moiety. Mepirapim replaces the conventional naphthalene or amide linker with a piperazine ring, introducing significant steric bulk and altering the electrostatic potential map of the ligand.

Figure 1: Structural Classification of Synthetic Cannabinoids

SC_Classification cluster_0 Indole Core cluster_1 Indazole Core Root Synthetic Cannabinoid Classes Indole Indole-3-carbonyls Root->Indole Indazole Indazole-3-carboxamides Root->Indazole JWH JWH-018 (Naphthyl Linker) Indole->JWH Classic Mepirapim Mepirapim (Piperazine Linker) Indole->Mepirapim Novel/Atypical FADB 5F-ADB (Amide Linker) Indazole->FADB Ultra-Potent

Caption: Structural divergence of Mepirapim (Piperazine) compared to JWH-018 (Naphthyl) and 5F-ADB (Amide).

Comparative Pharmacodynamics

The following data contrasts the binding affinity (


) and functional potency (

) of Mepirapim against standard comparators.
Table 1: Receptor Binding and Functional Activity Profile
CompoundCore ScaffoldLinker MoietyCB1 Affinity (

)
CB1 Functional (

)*
Primary Toxicity Risk
JWH-018 IndoleNaphthyl9.0 ± 5.0 nM~10 - 40 nMCB1-mediated psychotoxicity
5F-ADB IndazoleCarboxamide0.59 nM0.6 - 2.0 nMRapid respiratory depression
Mepirapim IndolePiperazine > 10,000 nM Micromolar / Inactive Off-target (CaV3 inhibition)

*Note: Functional assays based on [35S]GTP


S binding or cAMP accumulation. Mepirapim shows negligible efficacy in standard CB1 assays despite in vivo activity.[1]
Mechanistic Analysis
  • Steric Hindrance: The piperazine ring in Mepirapim lacks the planarity of the naphthalene ring in JWH-018. Molecular docking studies suggest this prevents the "toggle switch" activation of the CB1 receptor (residues F200/W356), explaining the low in vitro affinity.

  • Off-Target Toxicity: Unlike JWH-018, Mepirapim and its analogs have been identified as inhibitors of CaV3 (T-type) calcium channels . This blockade can disrupt cardiac pacemaking and neuronal firing patterns, presenting a toxicity risk profile (e.g., bradycardia, circulatory failure) that differs from the tachycardia typically seen with pure CB1 agonists.

Figure 2: CB1 Signaling vs. Off-Target Pathways

Signaling_Pathways JWH JWH-018 CB1 CB1 Receptor JWH->CB1 High Affinity Mep Mepirapim Mep->CB1 Low Affinity CaV3 CaV3 T-Type Ca2+ Channel Mep->CaV3 Inhibition Gi Gi/o Protein CB1->Gi Heart Cardiac Pacemaking CaV3->Heart Modulates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Levels AC->cAMP Decreases

Caption: JWH-018 acts primarily via CB1/cAMP, while Mepirapim exhibits significant off-target CaV3 inhibition.

Experimental Protocol: [35S]GTP S Binding Assay

To validate the low affinity of Mepirapim compared to JWH-018, the [35S]GTP


S binding assay is the industry standard for measuring G-protein activation. This assay measures the exchange of GDP for radiolabeled GTP upon receptor activation.

Objective: Determine the


 and 

of Mepirapim at the CB1 receptor.
Materials:
  • Membrane Prep: CHO cells stably expressing human CB1 receptors (

    
     protein/well).
    
  • Radioligand: [35S]GTP

    
    S (0.1 nM final concentration).
    
  • Assay Buffer: 50 mM Tris-HCl, 3 mM

    
    , 0.2 mM EGTA, 100 mM NaCl, 0.1% BSA, pH 7.4.
    
  • GDP:

    
     (essential to reduce basal binding).
    
Step-by-Step Workflow:
  • Pre-Incubation:

    • Thaw membrane preparations on ice.

    • Dilute membranes in Assay Buffer containing

      
       GDP.
      
    • Rationale: GDP acts to occupy the G-protein nucleotide-binding site in the inactive state.

  • Ligand Addition:

    • Prepare serial dilutions of Mepirapim and JWH-018 (Control) in DMSO (

      
       to 
      
      
      
      M).
    • Add

      
       of ligand to 96-well plates.
      
    • Add membrane suspension (

      
      /well).
      
    • Incubate for 30 minutes at 30°C .

    • Rationale: Allows the ligand to reach equilibrium binding with the receptor before adding the radiolabel.

  • Radioligand Binding:

    • Add [35S]GTP

      
      S to a final concentration of 0.1 nM.
      
    • Incubate for 60 minutes at 30°C .

    • Rationale: Agonist-bound receptors catalyze the exchange of GDP for [35S]GTP

      
      S.
      
  • Termination:

    • Harvest via rapid vacuum filtration through GF/B glass fiber filters.

    • Wash 3x with ice-cold buffer to remove unbound radioligand.

  • Quantification:

    • Dry filters and add liquid scintillation cocktail.

    • Measure radioactivity (CPM) via liquid scintillation counter.

  • Data Analysis:

    • Normalize data: Basal binding = 0%, CP-55,940 (

      
      ) response = 100%.
      
    • Fit to a non-linear regression model (sigmoidal dose-response) to calculate

      
      .
      
Metabolic Stability & Biotransformation

Understanding the metabolic fate of Mepirapim is crucial for forensic identification, as the parent compound is rapidly metabolized.

  • Phase I Metabolism: Dominated by oxidative pathways.

    • N-dealkylation: Cleavage of the pentyl chain.

    • Hydroxylation: Occurs on the indole ring or the pentyl chain.

    • Piperazine Oxidation: Formation of piperazine-diones.

  • Phase II Metabolism: Glucuronidation of the hydroxylated metabolites.[2]

Figure 3: Metabolic Pathway of Mepirapim

Metabolism cluster_Phase1 Phase I (CYP450 Mediated) cluster_Phase2 Phase II (UGT Mediated) Parent Mepirapim (Parent) M1 Hydroxylated Mepirapim (Indole/Pentyl -OH) Parent->M1 Hydroxylation M2 N-dealkylated Metabolite (Loss of Pentyl Chain) Parent->M2 N-Dealkylation M3 Glucuronide Conjugates (Urinary Biomarkers) M1->M3 Glucuronidation

Caption: Primary metabolic pathways. M1 and M3 serve as critical forensic biomarkers in urine analysis.

References
  • Uchiyama, N., et al. (2013).[3] Two new synthetic cannabinoids, AM-2201 benzimidazole analog (FUBIMINA) and (4-methylpiperazin-1-yl)(1-pentyl-1H-indol-3-yl)methanone (MEPIRAPIM), and three phenethylamine derivatives...[3][4] identified in illegal products.[3][4][5] Forensic Toxicology.

  • Banister, S. D., et al. (2022).[4] Putative Synthetic Cannabinoids MEPIRAPIM, 5F-BEPIRAPIM, and Their Analogues Are T-Type Calcium Channel (CaV3) Inhibitors.[1] ACS Chemical Neuroscience.[6] [6]

  • De Luca, M. A., et al. (2022).[4] Mepirapim, a Novel Synthetic Cannabinoid, Induces Addiction-Related Behaviors through Neurochemical Maladaptation in the Brain of Rodents.[4][7][8] Pharmaceuticals.[3][4][9]

  • Adamowicz, P., & Tokarczyk, B. (2016). Screening procedure for 44 synthetic cannabinoids in whole blood by liquid chromatography-tandem mass spectrometry. Journal of Analytical Toxicology.

Sources

Validation

Technical Guide: Comparative Profiling of Mepirapim as a T-Type Calcium Channel Inhibitor

Executive Summary Context: Mepirapim is a synthetic compound structurally related to adamantyl-indole cannabinoids (e.g., JWH-018). While initially identified in the illicit drug market, recent pharmacological profiling...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: Mepirapim is a synthetic compound structurally related to adamantyl-indole cannabinoids (e.g., JWH-018). While initially identified in the illicit drug market, recent pharmacological profiling has revealed a distinct mechanism of action: potent inhibition of T-type voltage-gated calcium channels (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


)  with divergent activity at cannabinoid receptors (CB1/CB2) compared to typical synthetic cannabinoid receptor agonists (SCRAs).[1]

Purpose: This guide provides an objective technical comparison of Mepirapim against established T-type calcium channel blockers (CCBs) and outlines rigorous experimental protocols to confirm its electrophysiological profile.

Key Findings:

  • Primary Target: Mepirapim and its derivatives (e.g., SB2193) inhibit

    
    , 
    
    
    
    , and
    
    
    isoforms.[2]
  • Selectivity Paradox: Unlike typical SCRAs (e.g., MDMB-CHMICA) which are potent CB1 agonists, Mepirapim displays reduced cannabimimetic efficacy in vitro, though in vivo addiction potential remains a subject of toxicological debate.

  • Utility: It serves as a novel chemical scaffold for developing anticonvulsants, distinct from the diphenylbutylpiperidine class (e.g., Penfluridol).

Comparative Analysis: Mepirapim vs. Established Inhibitors[4]

The following analysis positions Mepirapim against industry-standard T-type blockers and structural analogs.

Table 1: Pharmacological Profile Comparison
CompoundPrimary Class

Potency (

)

Subtype Selectivity
CB1 Receptor ActivityClinical Status
Mepirapim Synthetic IndoleLow

M Range
(Derivative SB2193: ~750 nM at

)
Pan-

(Slight pref. for 3.1)
Low efficacy / Partial Agonist*Pre-clinical / Illicit Origin
Mibefradil Tetraline1-3

M
Low (

>

)
NoneWithdrawn (CYP interactions)
Z944 Piperazine50-160 nM High (

)
NonePhase II (Pain/Epilepsy)
Ethosuximide SuccinimideHigh

M - mM
Specific T-type (Thalamic)NoneApproved (Absence Seizures)
MDMB-CHMICA SCRA (Indole)~1.5

M
(

)

Preferred
Potent Full Agonist Illicit / Toxic

> Note on CB1 Activity: While in vitro flux assays show low efficacy (Kevin et al., 2022), in vivo rodent models suggest potential addiction-related behaviors (Hur et al., 2022), indicating complex pharmacodynamics.

Mechanistic Distinction

Mepirapim differs from Mibefradil in its structural core. Mibefradil stabilizes the channel in the inactivated state. Mepirapim derivatives (SB2193) have been shown to inhibit peak current density without significantly altering the voltage dependence of activation, suggesting a pore-blocking mechanism or stabilization of deep inactivation states.

Mechanism of Action & Signaling Pathway[5][6]

The following diagram illustrates the divergent pathways of Mepirapim compared to a standard SCRA. Mepirapim preferentially targets the


 subunit of the T-type channel, reducing Calcium influx (

), which dampens neuronal hyperexcitability (anti-seizure potential).

Mepirapim_Mechanism Mepirapim Mepirapim / SB2193 Cav3 Cav3 (T-Type) Calcium Channel Mepirapim->Cav3 Inhibits (Potent) CB1 CB1 Receptor (GPCR) Mepirapim->CB1 Weak/Partial Agonist (Debated) Seizure Seizure / Pain Modulation Mepirapim->Seizure Therapeutic Potential (via Cav3 Block) SCRA Typical SCRA (e.g., MDMB-CHMICA) SCRA->Cav3 Inhibits (Off-target) SCRA->CB1 Full Agonist Ca_Influx Ca2+ Influx (Low Voltage Activated) Cav3->Ca_Influx Mediates cAMP cAMP Inhibition (Gi/o coupled) CB1->cAMP Reduces Excitability Neuronal Hyperexcitability Ca_Influx->Excitability Promotes Addiction Psychotropic Effects (Addiction) cAMP->Addiction Downstream Signaling

Caption: Divergent signaling of Mepirapim vs. Typical SCRAs. Mepirapim prioritizes Cav3 blockade over CB1 activation.

Experimental Validation Protocols

To confirm Mepirapim's inhibition of T-type channels, researchers must utilize a tiered approach: high-throughput screening followed by electrophysiological confirmation.

Protocol A: High-Throughput Calcium Flux Assay (FLIPR)

Objective: Rapidly assess potency (


) across 

subtypes.
  • Cell Line Generation: Transfect HEK293 cells stably expressing human

    
    , 
    
    
    
    , or
    
    
    .
  • Dye Loading: Incubate cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for 30 minutes at 37°C.

  • Compound Preparation: Dissolve Mepirapim in DMSO. Prepare serial dilutions (e.g., 10 nM to 30

    
    M).
    
  • Baseline Measurement: Record baseline fluorescence (

    
    ) for 10 seconds.
    
  • Addition: Add Mepirapim and incubate for 20 minutes (allow for equilibrium block).

  • Stimulation: Add high

    
     / 
    
    
    
    buffer to depolarize membrane and trigger channel opening.
  • Data Analysis: Calculate

    
    . Plot concentration-response curves using a four-parameter logistic equation.
    
Protocol B: Whole-Cell Patch-Clamp (The Gold Standard)

Objective: Confirm direct channel interaction and analyze kinetics. This protocol is self-validating by using specific voltage protocols to isolate T-type currents from High-Voltage Activated (HVA) currents.

Reagents:

  • Extracellular Solution: 2 mM

    
    , 160 mM TEA-Cl (to block 
    
    
    
    channels), 10 mM HEPES (pH 7.4).
  • Intracellular Solution: 135 mM Cs-Methanesulfonate (to block

    
    ), 10 mM EGTA, 10 mM HEPES, 4 mM Mg-ATP.
    

Step-by-Step Methodology:

  • Configuration: Establish a G

    
     seal and break into whole-cell mode .
    
  • Voltage Protocol (Isolation):

    • Holding Potential (

      
      ):  Set to -90 mV  (critical to prevent steady-state inactivation of T-type channels).
      
    • Test Pulse: Depolarize to -30 mV for 150 ms. (T-type channels activate at more negative potentials than L-type or N-type).

  • Baseline Recording: Record stable current amplitude for 2-3 minutes.

  • Perfusion: Perfuse Mepirapim (e.g., 10

    
    M) via a gravity-fed system.
    
  • Washout: Perfuse drug-free buffer to verify reversibility (validates that run-down isn't the cause of current loss).

  • Analysis:

    • Measure Peak Current Density (pA/pF).

    • Validation Check: If the current does not recover upon washout, the cell health is compromised; discard data.

    • Voltage-Dependence Check: Run a Current-Voltage (I-V) relationship protocol (-90 mV to +50 mV in 10 mV steps) before and after drug application. A shift in

      
       indicates gating modification; a reduction in peak without shift indicates pore block.
      

Experimental Workflow Diagram

The following DOT diagram visualizes the validation pipeline required to publish a confirmation of Mepirapim's activity.

Workflow Start Compound Acquisition (Mepirapim/SB2193) Step1 FLIPR Assay (HEK293-Cav3.x) Start->Step1 Decision1 >50% Inhibition at 10µM? Step1->Decision1 Step2 Whole-Cell Patch Clamp (Voltage Clamp) Decision1->Step2 Yes Discard Discard / Re-synthesize Decision1->Discard No Validation1 Protocol: V_hold = -90mV (Isolate T-Type) Step2->Validation1 Validation2 Reversibility Check (Washout) Step2->Validation2 Step3 In Vivo Seizure Model (6 Hz Psychomotor) Step2->Step3 Confirmed Block Output Publishable Profile: IC50, Kinetics, Selectivity Step3->Output

Caption: Validation pipeline from initial screening to in vivo confirmation.

References

  • Kevin, R. C., et al. (2022). "MEPIRAPIM-derived synthetic cannabinoids inhibit T-type calcium channels with divergent effects on seizures in rodent models of epilepsy." British Journal of Pharmacology.

  • Bladen, C., et al. (2021). "Modulation of human T-type calcium channels by synthetic cannabinoid receptor agonists in vitro."[3] Neuropharmacology.

  • Hur, K. H., et al. (2022). "Mepirapim, a Novel Synthetic Cannabinoid, Induces Addiction-Related Behaviors through Neurochemical Maladaptation in the Brain of Rodents."[4] Pharmaceuticals.[2][5][4][6][7][8]

  • Cain, S. M., & Snutch, T. P. (2013). "T-type calcium channels in epilepsy: molecular mechanisms and therapeutic targets." Epilepsy & Behavior.

  • Uchiyama, N., et al. (2014). "Two new synthetic cannabinoids, AM-2201 benzimidazole analog (FUBIMINA) and (4-methylpiperazin-1-yl)(1-pentyl-1H-indol-3-yl)methanone (MEPIRAPIM)... identified in illegal products."[9] Forensic Toxicology.

Sources

Comparative

Technical Comparison Guide: Mepirapim (HCl) vs. Freebase in In-Vitro Assays

Executive Summary In the evaluation of novel psychoactive substances (NPS), specifically the indole-based synthetic cannabinoid Mepirapim , the choice between its Hydrochloride (HCl) salt and Freebase forms is not merely...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the evaluation of novel psychoactive substances (NPS), specifically the indole-based synthetic cannabinoid Mepirapim , the choice between its Hydrochloride (HCl) salt and Freebase forms is not merely a logistical decision but a critical variable affecting pharmacological data integrity.

While Mepirapim shares structural homology with JWH-018, the presence of a 4-methylpiperazine moiety introduces a basic nitrogen center (


), allowing for stable salt formation. This distinguishes it from earlier naphthyl-ketone cannabinoids.

The Verdict: For quantitative receptor binding (


)  and functional cAMP assays , the Mepirapim HCl salt  is the superior reagent. It offers enhanced aqueous solubility, reduced risk of "crash-out" (precipitation) in aqueous buffers, and more consistent dose-response curves. The Freebase  form is restricted to assays requiring high organic solvent tolerance or specific lipophilic membrane permeation studies, but it carries a high risk of false-negative data due to micro-precipitation at concentrations 

.

Physicochemical Profile & Solubility

The fundamental difference lies in the protonation state of the piperazine nitrogen. This dictates the solvent requirements and the stability of the compound in physiological buffers (pH 7.4).

Table 1: Comparative Physicochemical Properties[1]
FeatureMepirapim FreebaseMepirapim Hydrochloride (HCl)
Formula


Molecular Weight ~313.45 g/mol ~349.91 g/mol
State Waxy solid / Crystalline powderCrystalline solid (Hygroscopic)
Primary Solvent 100% DMSO or EthanolWater (limited), Saline, DMSO
Aq. Solubility (pH 7.4) Negligible (< 1

)
Moderate (improved by protonation)
LogP (Lipophilicity) High (~4.5 - 5.0)Lower (ionized form)
Assay Risk High adsorption to plastics; PrecipitationpH shift at high conc.; Counter-ion effect

Critical Insight: When calculating molarity for


 determination, you must correct for the mass difference. Using 1 mg of HCl salt as if it were Freebase results in a 10.4% under-dosing  error (

).

Impact on In-Vitro Pharmacology[2]

Mepirapim is a low-affinity agonist (


 in micromolar range) compared to nanomolar potent compounds like AM-2201. This low potency exacerbates solubility issues, as assays require higher concentrations (10 

- 100

) to elicit a response.
Receptor Binding Assays (CB1/CB2)
  • Freebase Issue: To achieve 100

    
     in the well, stock solutions in DMSO must be highly concentrated. Upon dilution into aqueous binding buffer (Tris/Mg++), the hydrophobic freebase often forms colloidal aggregates. These aggregates can nonspecifically trap radioligands ([
    
    
    
    H]-CP55,940), leading to artificial inhibition or "flat" displacement curves.
  • HCl Advantage: The salt form maintains solubility longer during the serial dilution step, providing a true sigmoidal displacement curve.

Functional Assays (cAMP / GTP S)

The signaling pathway for Mepirapim involves the activation of


 proteins, inhibiting Adenylyl Cyclase.

G cluster_membrane Cell Membrane Receptor CB1/CB2 Receptor G_Protein Gi/o Protein Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition cAMP cAMP AC->cAMP Reduced Conversion Ligand Mepirapim (HCl vs Freebase) Ligand->Receptor Binding ATP ATP ATP->AC Signaling Downstream Signaling cAMP->Signaling

Figure 1: Mepirapim acts via Gi/o protein coupling. Inaccurate solubilization leads to variable receptor occupancy, failing to inhibit Adenylyl Cyclase effectively.

Experimental Protocols

Protocol A: Preparation of Mepirapim HCl Stock (Preferred)

Objective: Create a stable 10 mM stock for aqueous dilution.

  • Weighing: Weigh 3.50 mg of Mepirapim HCl.

  • Solvent: Add 1.0 mL of DMSO (Molecular Biology Grade).

    • Note: While HCl is water-soluble, starting with DMSO ensures the lipophilic indole tail does not drive aggregation. The salt form prevents precipitation when this stock is later diluted into water.

  • Dilution:

    • Create a secondary stock (1 mM) by diluting 1:10 in distilled water .

    • Observation: The solution should remain clear. If cloudiness appears, sonicate for 30 seconds.

  • Assay Application: Add to cell media. Final DMSO concentration will be <0.1%, which is non-toxic to most cell lines (HEK293, CHO).

Protocol B: Preparation of Mepirapim Freebase Stock

Objective: Create a stock for assays where salt interference is prohibited.

  • Weighing: Weigh 3.13 mg of Mepirapim Freebase.

  • Solvent: Add 1.0 mL of 100% Anhydrous Ethanol or DMSO .

    • Warning: Do not use water.

  • Dilution Scheme (The "Sandwich" Method):

    • Do not dilute directly into cold media.

    • Pre-warm media to 37°C.

    • Add stock to media while vortexing rapidly.

    • Use immediately. Freebase Mepirapim will precipitate within 20-40 minutes in aqueous media.

Workflow Visualization

Workflow cluster_HCl HCl Salt Workflow (Stable) cluster_Free Freebase Workflow (Risk) HCl_Solid Mepirapim HCl Solid HCl_Stock 10mM Stock (DMSO or H2O) HCl_Solid->HCl_Stock HCl_Media Assay Media (Clear Solution) HCl_Stock->HCl_Media Free_Solid Mepirapim Freebase Free_Stock 10mM Stock (100% DMSO) Free_Solid->Free_Stock Free_Media Assay Media (Precipitation Risk) Free_Stock->Free_Media

Figure 2: Comparative workflow showing the stability advantage of the HCl salt in aqueous assay media.

Comparative Data Analysis

Based on validation studies of indole-carboxamide cannabinoids (similar to JWH-018 and Mepirapim):

Assay TypeFreebase PerformanceHCl Salt PerformanceRecommendation
Radioligand Binding High variance;

often overestimated due to precipitation.
Consistent

(e.g., ~2.6

at CB1).
Use HCl
cAMP Accumulation "No Effect" observed at high doses due to lack of solubility.Dose-dependent inhibition of cAMP observed.Use HCl
Patch Clamp (CaV3) Required for intracellular pipette solutions (less salt interference).Chloride ion may interfere with specific channel recordings.Use Freebase

References

  • Uchiyama, N., et al. (2014).[1][2] Two new synthetic cannabinoids, AM-2201 benzimidazole analog (FUBIMINA) and (4-methylpiperazin-1-yl)(1-pentyl-1H-indol-3-yl)methanone (MEPIRAPIM)...[3][2] Forensic Toxicology. Retrieved from [Link]

  • Kevin, R. C., et al. (2022).[1][2] Mepirapim, a Novel Synthetic Cannabinoid, Induces Addiction-Related Behaviors...[4] Biomolecules & Therapeutics.[3][1] Retrieved from [Link]

  • Santiago, M., et al. (2022).[1] Putative Synthetic Cannabinoids MEPIRAPIM... Are T-Type Calcium Channel Inhibitors.[2][5][6] ACS Chemical Neuroscience. Retrieved from [Link]

Sources

Comparative

Benchmarking Mepirapim: A Novel Non-Cannabinoid Scaffold for CaV3 Inhibition

Topic: Benchmarking Mepirapim's Potency Against Established CaV3 Inhibitors Content Type: Technical Comparison Guide Audience: Researchers, Pharmacologists, and Drug Discovery Scientists Executive Summary: Redefining the...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking Mepirapim's Potency Against Established CaV3 Inhibitors Content Type: Technical Comparison Guide Audience: Researchers, Pharmacologists, and Drug Discovery Scientists

Executive Summary: Redefining the Mepirapim Scaffold

Mepirapim has historically been categorized as a synthetic cannabinoid receptor agonist (SCRA) within the "new psychoactive substances" (NPS) market.[1] However, recent pharmacological profiling reveals a critical pivot in its utility: Mepirapim and its derivatives (e.g., SB2193) exhibit potent, state-dependent inhibition of T-type calcium channels (CaV3) while displaying negligible affinity for Cannabinoid Receptor 1 (CB1).

This guide benchmarks the Mepirapim scaffold against industry-standard CaV3 inhibitors (TTA-P2, Z944, NNC 55-0396). It provides a data-driven analysis of its potency (


), selectivity profiles, and experimental validation protocols, positioning it as a valuable chemical probe for dissecting CaV3-mediated excitability without the psychotropic liabilities of traditional cannabinoids.

Mechanistic Insight & Selectivity Profile

The "Scaffold Hop" Phenomenon

Unlike typical SCRAs (e.g., JWH-018) that bind with high affinity to CB1/CB2, Mepirapim utilizes an indole/indazole core that structurally mimics cannabinoids but functionally diverges.

  • Primary Target: Low-voltage-activated T-type calcium channels (CaV3.1, CaV3.2, CaV3.3).

  • Off-Target Safety: Minimal activation of CB1 receptors, reducing the risk of catalepsy and hypothermia associated with cannabimimetic agents.

Pathway Visualization: Divergent Signaling

The following diagram illustrates the pharmacological divergence of Mepirapim compared to traditional synthetic cannabinoids.

Mepirapim_Mechanism Mepirapim Mepirapim / SB2193 CaV3 CaV3 T-Type Channels (Neuronal Burst Firing) Mepirapim->CaV3 Potent Inhibition (IC50 ~750 nM) CB1 CB1 Receptors (Psychotropic Effects) Mepirapim->CB1 Negligible Affinity (>10 µM) Traditional_SCRA Traditional SCRA (e.g., JWH-018) Traditional_SCRA->CaV3 Variable Inhibition Traditional_SCRA->CB1 High Affinity Agonism Seizure_Control Seizure Protection (6 Hz Model) CaV3->Seizure_Control Modulates Excitability Side_Effects Catalepsy / Hypothermia CB1->Side_Effects GPCR Signaling

Caption: Pharmacological divergence of Mepirapim, highlighting selective CaV3 inhibition over CB1 activation.

Comparative Potency Analysis

The following data benchmarks the optimized Mepirapim derivative SB2193 against established clinical and research-grade CaV3 inhibitors.

Table 1: Potency Landscape (Human Recombinant Channels)
CompoundClassCaV3.1

CaV3.2

CaV3.3

Selectivity Note
SB2193 (Mepirapim Derivative) Novel Indazole 0.75

M
5.9

M
5.4

M
Moderate CaV3.1 preference; Brain penetrant.
TTA-P2 Piperidine0.10

M
0.10

M
0.10

M
Highly potent pan-blocker; Research standard.
Z944 Piperazine0.05

M
0.16

M
0.16

M
Clinical candidate; State-dependent.
NNC 55-0396 Mibefradil Analog6.8

M
~7.0

M
~7.0

M
Comparable to Mepirapim; High specificity vs HVA.
Ethosuximide Succinimide>200

M
>200

M
>200

M
Clinical standard; Very low potency in vitro.

Key Analysis:

  • Potency: SB2193 is approximately 10-fold more potent than the classic inhibitor NNC 55-0396 at the CaV3.1 subtype but remains less potent than the nanomolar inhibitors TTA-P2 and Z944.

  • Selectivity: The Mepirapim scaffold shows a slight preference for CaV3.1 over CaV3.2/3.3, a feature that can be exploited for subtype-specific physiological studies.

  • In Vivo Efficacy: Despite lower in vitro potency than Z944, SB2193 exhibits a high Brain/Plasma ratio (2.7), ensuring robust CNS engagement.

Validated Experimental Protocols

To replicate these findings, researchers should utilize the following self-validating workflow.

A. High-Throughput Screening: FLIPR Calcium Flux

Use this for initial library screening of Mepirapim analogues.

  • Cell Line: HEK293 stably expressing hCaV3.1, hCaV3.2, or hCaV3.3.[2]

  • Dye Loading: Incubate cells with Calcium-6 dye (Molecular Devices) for 2 hours at 37°C.

  • Compound Addition: Add Mepirapim/SB2193 (0.1 – 30

    
    M) 20 minutes prior to recording.
    
  • Stimulation: Depolarize using high extracellular

    
     (90 mM) + 
    
    
    
    (2 mM) buffer.
  • Readout: Measure fluorescence intensity (

    
    ).
    
  • Validation: Use NNC 55-0396 (10

    
    M)  as a positive control for 100% block.
    
B. Gold Standard: Whole-Cell Patch Clamp

Use this to determine precise


 and state-dependence.
  • Rig Setup: Axopatch 200B or MultiClamp 700B amplifier.

  • Internal Solution: Cs-methanesulfonate based (110 mM) to block

    
     currents; include Mg-ATP (3 mM) and GTP (0.3 mM).
    
  • External Solution: TEA-Cl (140 mM),

    
     (2 mM), or 
    
    
    
    (10 mM) as charge carrier.
  • Voltage Protocol (State-Dependence):

    • Holding Potential: -100 mV (Resting) vs -80 mV (Inactivated bias).

    • Test Pulse: Step to -30 mV for 150 ms.

    • Frequency: 0.2 Hz (Standard) vs 3 Hz (Use-dependent block).

  • Data Analysis: Fit concentration-response curves using the Hill equation:

    
    
    
Workflow Visualization: Screening to Validation

Experimental_Workflow Synthesis Chemical Synthesis (Mepirapim Analogues) FLIPR Primary Screen: FLIPR (Ca2+ Flux Assay) Synthesis->FLIPR Decision >50% Inhibition @ 10 µM? FLIPR->Decision PatchClamp Secondary Validation: Whole-Cell Patch Clamp InVivo In Vivo Models (6 Hz vs GAERS) PatchClamp->InVivo Confirm IC50 < 5 µM Decision->Synthesis No (Refine SAR) Decision->PatchClamp Yes

Caption: Step-by-step validation workflow from synthesis to in vivo seizure models.

In Vivo Implications & Safety

While Mepirapim derivatives are potent CaV3 inhibitors, their in vivo effects are complex:

  • 6 Hz Seizure Model (Pharmacoresistant Epilepsy): SB2193 shows acute protection, consistent with CaV3 blockade.[3]

  • GAERS Model (Absence Epilepsy): Paradoxically, SB2193 may increase spike-and-wave discharges.[4] This is a known phenomenon where broad CaV3 inhibition can sometimes exacerbate absence seizures depending on the specific thalamocortical oscillation dynamics.

  • Toxicity: Unlike potent CB1 agonists, Mepirapim derivatives do not induce the "tetrad" of cannabinoid effects (hypothermia, analgesia, catalepsy, hypolocomotion) at therapeutic doses, confirming their distinct safety profile.

References

  • Kevin, R. C., et al. (2022). Putative Synthetic Cannabinoids MEPIRAPIM, 5F-BEPIRAPIM (NNL-2), and Their Analogues Are T-Type Calcium Channel (CaV3) Inhibitors.[1][5][6] ACS Chemical Neuroscience. Link

  • Harman, T., et al. (2023). MEPIRAPIM-derived synthetic cannabinoids inhibit T-type calcium channels with divergent effects on seizures in rodent models of epilepsy. Frontiers in Pharmacology. Link

  • Tringham, E., et al. (2012). T-type calcium channel blockers that attenuate thalamic burst firing and suppress absence seizures. Science Translational Medicine. Link

  • Xiang, Z., et al. (2011). The discovery and characterization of ML218: a novel, centrally active T-type calcium channel inhibitor with robust effects in STN neurons and Parkinson's disease models. ACS Chemical Neuroscience. Link

  • Huang, L., et al. (2004). NNC 55-0396: a new selective inhibitor of T-type calcium channels.[7][8] Journal of Pharmacology and Experimental Therapeutics. Link

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Mepirapim (Hydrochloride)

This document provides a detailed, procedural guide for the safe and compliant disposal of Mepirapim (hydrochloride), a research chemical. Adherence to these protocols is critical for ensuring the safety of laboratory pe...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of Mepirapim (hydrochloride), a research chemical. Adherence to these protocols is critical for ensuring the safety of laboratory personnel, protecting the environment, and maintaining regulatory compliance. The procedures outlined below are grounded in established principles of hazardous waste management and are informed by safety data for structurally analogous compounds.

Disclaimer: A specific Safety Data Sheet (SDS) for Mepirapim (hydrochloride) was not located. The following guidance is based on the safety data for closely related pyrazole-containing compounds and general principles of laboratory chemical waste management.[1] Researchers, scientists, and drug development professionals must always consult with their institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to ensure compliance with all local, state, and federal regulations.[1]

Part 1: Hazard Assessment and Immediate Safety Precautions

Before initiating any disposal procedures, it is crucial to understand the potential hazards associated with Mepirapim (hydrochloride). Based on data for analogous pyrazole compounds, this chemical should be handled as a hazardous substance.

Summary of Potential Hazards:

Hazard StatementClassificationSource
Harmful if swallowed.Acute toxicity - oral[2]
Causes severe skin burns and eye damage.Skin Corrosion/Irritation, Eye Damage[1]
May cause respiratory irritation.Specific target organ toxicity[1]
May damage fertility or the unborn child.Reproductive Toxicity[3]
Very toxic to aquatic life with long lasting effects.Hazardous to the aquatic environment[4]

Immediate Actions & Personal Protective Equipment (PPE):

All handling and disposal of Mepirapim (hydrochloride) and its waste must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1] The following minimum PPE is mandatory:

  • Eye Protection: Chemical safety goggles and a face shield.[1]

  • Hand Protection: Wear two pairs of chemotherapy-grade nitrile gloves.[5]

  • Body Protection: A lab coat, buttoned, and disposable sleeves. For larger quantities or potential for splashing, a chemically resistant apron is recommended.

  • Respiratory Protection: Required when dusts are generated.[6]

Part 2: Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the disposal of Mepirapim (hydrochloride), from waste segregation to final collection.

Step 1: Waste Identification and Segregation

Proper segregation of chemical waste at the point of generation is paramount to prevent dangerous reactions.[7][8]

  • Pure Mepirapim (hydrochloride): Unused or expired solid Mepirapim (hydrochloride) should be disposed of in its original container if possible.[9] If not, it should be collected in a designated hazardous waste container.

  • Contaminated Labware: All disposable items that have come into contact with Mepirapim (hydrochloride), such as pipette tips, weigh boats, and contaminated gloves, must be considered hazardous waste.[9]

  • Solutions: Aqueous and solvent-based solutions containing Mepirapim (hydrochloride) must be collected as liquid hazardous waste. Do not mix with incompatible waste streams (e.g., acids with bases, or oxidizers with organic solvents).[8][10]

  • Empty Containers: Thoroughly empty all contents from the original Mepirapim (hydrochloride) container.[9] Even "empty" containers of acutely toxic chemicals may require special disposal procedures and should be treated as hazardous waste unless triple-rinsed (if appropriate and permitted by your institution).[11]

Step 2: Waste Container Selection and Labeling

The integrity of the waste containment system is crucial for safety.

  • Container Requirements:

    • Use only containers that are compatible with the chemical waste. For Mepirapim (hydrochloride), a high-density polyethylene (HDPE) or glass container is generally suitable.[7][10][11]

    • The container must be in good condition, free from leaks or cracks, and have a secure, screw-top lid.[7][10][11][12]

    • Do not use food-grade containers, such as milk jugs.[8]

  • Labeling:

    • All hazardous waste containers must be clearly labeled.[10][12][13]

    • The label must include the words "Hazardous Waste" and the full chemical name: "Mepirapim (hydrochloride)". Do not use abbreviations or chemical formulas.[1][12]

    • List all constituents of the waste, including solvents and their approximate percentages.[8][10][12]

    • Indicate the date when waste was first added to the container (accumulation start date).[10]

Step 3: Waste Accumulation and Storage

Proper storage of hazardous waste is a key component of laboratory safety.

  • Satellite Accumulation Areas (SAAs): Waste should be accumulated at or near the point of generation in a designated SAA.[12]

  • Storage Conditions:

    • Keep waste containers closed at all times except when adding waste.[8][10][11][12] Do not leave a funnel in the container.[12]

    • Store containers in a secondary containment bin to prevent the spread of material in case of a leak.[7][10]

    • Segregate incompatible waste types. For example, store Mepirapim (hydrochloride) waste away from strong oxidizing agents.[8]

    • Store in a well-ventilated area, away from heat sources and direct sunlight.[13][14]

  • Volume Limits: Do not exceed the maximum allowable volume of hazardous waste in your SAA as determined by your institution and regulatory agencies.[9]

Step 4: Spill Management

In the event of a spill, prompt and appropriate action is necessary.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an absorbent material (e.g., vermiculite, sand, or a commercial spill kit).

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Clean the spill area thoroughly with a suitable solvent, and dispose of all cleaning materials as hazardous waste.[1]

  • Large Spills:

    • Evacuate the area immediately.

    • Notify your institution's EHS department.

    • Prevent entry into the affected area.

Never dispose of Mepirapim (hydrochloride) or its contaminated materials down the drain or in the regular trash. [10][11]

Step 5: Final Disposal

The final disposal of hazardous waste is a regulated process.

  • Waste Pickup: When the waste container is full (typically 90% capacity) or the accumulation time limit set by your institution is approaching, arrange for a pickup by your EHS department or a licensed hazardous waste contractor.[9][12]

  • Regulatory Compliance: The final disposal method, likely incineration at a licensed facility, will be determined by the waste disposal company in accordance with all federal, state, and local regulations.[1] Ensure all documentation is completed as required by your institution.

Part 3: Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of Mepirapim (hydrochloride) and associated waste.

G cluster_generation Point of Generation cluster_assessment Waste Assessment cluster_segregation Waste Segregation & Containment cluster_labeling_storage Labeling & Storage cluster_disposal Final Disposal Mepirapim Mepirapim (hydrochloride) (Solid, Solution, or Contaminated Material) Assess Is this waste? Mepirapim->Assess SolidWaste Solid Waste Container (Pure compound, contaminated solids) Assess->SolidWaste Solid LiquidWaste Liquid Waste Container (Aqueous or solvent solutions) Assess->LiquidWaste Liquid SharpsWaste Sharps Container (Contaminated needles, etc.) Assess->SharpsWaste Sharps Label Label Container: - 'Hazardous Waste' - Full Chemical Name - All Components & % - Accumulation Date SolidWaste->Label LiquidWaste->Label SharpsWaste->Label Store Store in Secondary Containment in a designated SAA. Keep container closed. Label->Store Pickup Request Waste Pickup from EHS or approved vendor Store->Pickup Incineration Licensed Hazardous Waste Facility (Incineration) Pickup->Incineration

Caption: Decision workflow for Mepirapim (hydrochloride) waste management.

References

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]

  • Hazardous Waste Disposal Guide - Research Areas. Dartmouth College. [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University. [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press. [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]

  • Hazardous Waste Disposal Guide - Research Safety. Northwestern University. [Link]

  • Hazardous Waste Disposal Guidelines. Purdue University. [Link]

  • Neerion Safety Data Sheet. BASF. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]

  • Mepivacaine Hydrochloride Injection Safety Data Sheet. Henry Schein. [Link]

  • Safe Handling and Disposal of Antineoplastic and Other Drugs. University of Rhode Island. [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Mepirapim (hydrochloride)

Welcome to your essential guide for the safe handling of Mepirapim (hydrochloride). As researchers and scientists, our primary commitment is to rigorous, reproducible science, and the bedrock of that commitment is safety...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your essential guide for the safe handling of Mepirapim (hydrochloride). As researchers and scientists, our primary commitment is to rigorous, reproducible science, and the bedrock of that commitment is safety. This guide is designed to provide you with the essential, immediate safety and logistical information needed to work confidently and securely with this novel synthetic cannabinoid. We will move beyond a simple checklist, delving into the causality behind each procedural choice to build a self-validating system of safety in your laboratory.

Understanding the Hazard: Why a Precautionary Approach is Essential

Mepirapim is a synthetic cannabinoid, structurally analogous to the potent CB1 and CB2 receptor agonist JWH-018[1][2]. It was first identified in the illicit drug market in 2013[3][4]. While initial assessments noted that the "physiological and toxicological properties of this compound are unknown"[2], more recent research has begun to illuminate its hazardous potential.

Studies in animal models have demonstrated that Mepirapim possesses significant neurotoxic effects, has the potential to induce addiction-related behaviors, and may cause maladaptation of the dopamine system in the brain, leading to symptoms related to Parkinson's disease[3][5][6]. Although a comprehensive human toxicological profile is not available, the existing data, coupled with its classification as a synthetic cannabinoid, mandates that Mepirapim (hydrochloride) be treated as a hazardous compound with unknown long-term health effects. Therefore, we must operate under the precautionary principle , assuming a high degree of hazard and implementing robust protective measures.

The Hierarchy of Controls: Your First Line of Defense

Before we even discuss Personal Protective Equipment (PPE), it's crucial to remember that PPE is the last line of defense against exposure[7]. The most effective safety measures are engineering and administrative controls.

  • Engineering Controls: These are physical changes to the workspace that isolate you from the hazard. For Mepirapim (hydrochloride), all work, especially with the solid powder, must be conducted within a certified chemical fume hood or other suitable containment primary engineering control (C-PEC)[8]. This minimizes the risk of inhaling airborne particles.

  • Administrative Controls: These are the procedures and policies that dictate how work is done safely. This includes comprehensive Standard Operating Procedures (SOPs), mandatory training for all personnel, and clear signage for designated work areas.

Only after these controls are in place do we supplement our safety with the appropriate PPE.

Core Directive: Personal Protective Equipment for Mepirapim (hydrochloride)

The goal of PPE is to create a physical barrier between you and the chemical hazard, preventing exposure through inhalation, dermal contact, or eye contact[9]. Given the known neurotoxicity and unknown long-term effects of Mepirapim, a comprehensive PPE ensemble is required.

Body Protection

A standard cotton lab coat is insufficient for handling this compound. A barrier lab coat , often made of polyester or a cotton/poly blend, provides better protection against liquid splashes. For procedures with a high risk of splashing, such as handling larger volumes or during transfers, a chemically resistant apron made of materials like neoprene or rubber should be worn over the lab coat[7]. All body protection should be buttoned completely, with sleeves rolled down.

Hand Protection

Your hands are the most likely part of your body to come into direct contact with the chemical[7].

  • Glove Selection: Standard latex gloves are not recommended as they provide poor protection against many chemicals and can cause allergic reactions[10]. Disposable nitrile gloves are the minimum requirement for incidental contact[7][10].

  • The Causality of Double Gloving: Due to the unknown permeation characteristics of Mepirapim through common glove materials, double gloving is mandatory . The outer glove is your primary contact surface. If it becomes contaminated, you can remove it and still have a clean inner glove, minimizing the risk of contaminating your skin or lab surfaces. Change your outer gloves every 30 minutes or immediately upon known or suspected contact[11].

  • Inspection: Always inspect gloves for holes or tears before use.

Eye and Face Protection

The eyes are extremely sensitive to chemical exposure[7].

  • Minimum Requirement: Standard safety glasses with side shields that meet ANSI Z87.1 standards are the absolute minimum and are only suitable for work where a splash hazard is non-existent[10].

  • Recommended Standard: For all work involving liquids or the potential for dust generation, chemical splash goggles are required. Goggles provide a complete seal around the eyes, offering superior protection against splashes and vapors[7][10].

  • High-Risk Operations: When handling larger volumes (>50 mL) of Mepirapim solutions or when there is a significant splash hazard, a face shield must be worn in addition to chemical splash goggles [7][10]. The face shield protects the entire face from direct splashes.

Respiratory Protection

While engineering controls like fume hoods are designed to prevent inhalation, respiratory protection may be necessary in specific situations.

  • Handling Powders: The primary inhalation risk comes from the fine powder form of Mepirapim (hydrochloride). If for any reason you must handle the solid compound outside of a fume hood or other containment device (a practice that should be avoided), a respirator is required.

  • Respirator Type: A NIOSH-approved N95 respirator is the minimum requirement for protection against airborne particulates. For higher-risk situations or where vapor exposure is also a concern, a half-mask or full-face respirator with appropriate cartridges should be used. All personnel required to wear respirators must be properly fit-tested and trained in their use.

Operational Plans: Step-by-Step PPE Protocols

The level of PPE required is dictated by the specific task and the associated risk.

Protocol 1: Weighing and Handling Solid Mepirapim (hydrochloride)

This is the highest-risk activity due to the potential for generating and inhaling airborne powder.

  • Location: All weighing and handling of the solid must be performed inside a chemical fume hood or a powder containment hood.

  • Personal Protective Equipment:

    • Body: Barrier lab coat.

    • Hands: Double nitrile gloves.

    • Eyes: Chemical splash goggles.

    • Respiratory: If not in a fume hood, a fit-tested N95 respirator is mandatory.

  • Procedure:

    • Don all required PPE before entering the designated area.

    • Place a weigh boat on the analytical balance inside the fume hood.

    • Carefully transfer the required amount of Mepirapim (hydrochloride) powder to the weigh boat using a chemical spatula. Avoid any actions that could create dust.

    • Once weighing is complete, carefully close the primary container.

    • Proceed immediately to the next step (e.g., solubilization) within the fume hood.

    • After handling the solid, carefully remove the outer pair of gloves and dispose of them as hazardous waste.

Protocol 2: Preparing Solutions

This task carries a significant risk of splashes and spills.

  • Location: All solution preparation must be performed inside a chemical fume hood.

  • Personal Protective Equipment:

    • Body: Barrier lab coat. A chemically resistant apron is recommended.

    • Hands: Double nitrile gloves.

    • Eyes/Face: Chemical splash goggles and a face shield.

  • Procedure:

    • Don all required PPE.

    • Perform all liquid transfers over a spill tray within the fume hood.

    • Add solvent to the weighed powder slowly to avoid splashing.

    • If using a vortexer or sonicator, ensure the vial is securely capped.

    • Upon completion, wipe down the exterior of the solution container with a damp cloth (using an appropriate solvent) to remove any external contamination. Dispose of the wipe as hazardous waste.

    • Remove and dispose of the outer gloves before exiting the fume hood.

Summary of PPE Requirements

The following table summarizes the recommended PPE for various laboratory tasks involving Mepirapim (hydrochloride).

TaskBody ProtectionHand ProtectionEye/Face ProtectionRespiratory Protection
Storage & Transport (in sealed containers) Barrier Lab CoatSingle Pair Nitrile GlovesSafety Glasses with Side ShieldsNot Required
Weighing Solid Powder Barrier Lab CoatDouble Nitrile GlovesChemical Splash GogglesRequired (N95 min.) if outside fume hood
Preparing Stock Solutions Barrier Lab Coat & Chemical ApronDouble Nitrile GlovesChemical Splash Goggles & Face ShieldNot Required (in fume hood)
Administering Dilute Solutions Barrier Lab CoatDouble Nitrile GlovesChemical Splash GogglesNot Required

PPE Selection Workflow

This diagram illustrates the logical process for selecting the appropriate level of PPE based on the planned procedure.

PPE_Selection_Workflow PPE Selection Workflow for Mepirapim (hydrochloride) start Start: Plan Experiment with Mepirapim (HCl) ask_solid Handling Solid Powder? start->ask_solid ask_splash Significant Splash Risk? (e.g., large volume, transfer) ask_solid->ask_splash No (Liquid Only) ask_containment Work Inside Fume Hood or Containment Device? ask_solid->ask_containment Yes ppe_base Base PPE: - Barrier Lab Coat - Double Nitrile Gloves - Chemical Splash Goggles ask_splash->ppe_base No ppe_faceshield Add Face Shield ask_splash->ppe_faceshield Yes ask_containment->ask_splash Yes ppe_respirator Add Fit-Tested N95 Respirator ask_containment->ppe_respirator No end_procedure Proceed with Caution ppe_base->end_procedure ppe_faceshield->ppe_base ppe_respirator->ask_splash

Caption: Decision workflow for selecting appropriate PPE when handling Mepirapim (hydrochloride).

Disposal of Contaminated PPE

All disposable PPE used while handling Mepirapim (hydrochloride) must be considered hazardous waste.

  • Glove Removal: Remove the outer gloves first, followed by the inner gloves, using a technique that avoids touching the contaminated outer surface with your bare skin.

  • Disposal: Place all used gloves, disposable aprons, and any contaminated wipes into a designated hazardous waste container.

  • Reusable Items: Non-disposable items like face shields and goggles should be decontaminated according to your institution's approved procedures before reuse[12].

By adhering to these rigorous guidelines, you build a culture of safety that protects not only you but also your colleagues and your research. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance and regulations.

References

  • PPE and Safety for Chemical Handling . (2020). ACS Material. [Link]

  • Personal Protective Equipment Requirements for Laboratories . Environmental Health and Safety, University of Colorado Boulder. [Link]

  • Mepirapim . (n.d.). Grokipedia. [Link]

  • Personal Protective Equipment . (2025). Division of Research Safety, University of Illinois Urbana-Champaign. [Link]

  • How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | UK . (n.d.). SDS Manager. [Link]

  • Required Personal Protective Equipment Use in Campus Research Laboratories . (n.d.). Office of Environmental Health and Safety, Princeton University. [Link]

  • Lee, Y. S., et al. (2022). Mepirapim, a novel synthetic cannabinoid, induces Parkinson's disease-related behaviors by causing maladaptation of the dopamine system in the brain . Archives of Toxicology, 97(2), 581–591. [Link]

  • Hur, K. H., et al. (2022). Mepirapim, a Novel Synthetic Cannabinoid, Induces Addiction-Related Behaviors through Neurochemical Maladaptation in the Brain of Rodents . International Journal of Molecular Sciences, 23(11), 6215. [Link]

  • Mepirapim . (n.d.). Wikipedia. [Link]

  • Hur, K. H., et al. (2022). Mepirapim, a Novel Synthetic Cannabinoid, Induces Addiction-Related Behaviors through Neurochemical Maladaptation in the Brain of Rodents . MDPI. [Link]

  • Kevin, R. C., et al. (2022). Putative Synthetic Cannabinoids MEPIRAPIM, 5F-BEPIRAPIM (NNL-2), and Their Analogues Are T-Type Calcium Channel (CaV3) Inhibitors . ACS Chemical Neuroscience, 13(10), 1544–1558. [Link]

  • Hazardous Drugs . (n.d.). Hawaii Pacific Health. [Link]

  • Material Safety Data Sheet - Mepivacaine Hydrochloride Injection . (2021). Henry Schein. [Link]

  • Safe handling of hazardous drugs . (2017). Current Oncology, 24(Suppl 1), S8–S22. [Link]

  • Kevin, R. C., et al. (2023). MEPIRAPIM-derived synthetic cannabinoids inhibit T-type calcium channels with divergent effects on seizures in rodent models of epilepsy . Frontiers in Pharmacology, 14, 1145100. [Link]

  • Safe Handling of Hazardous Drugs . (2025). Duke Occupational & Environmental Safety Office. [Link]

  • Safety Data Sheet - Meperidine Hydrochloride Injection . (2018). Pfizer. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs . (n.d.). United Nations Office on Drugs and Crime. [Link]

  • Controlling Occupational Exposure to Hazardous Drugs . (2016). Occupational Safety and Health Administration (OSHA). [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mepirapim (hydrochloride)
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Mepirapim (hydrochloride)
© Copyright 2026 BenchChem. All Rights Reserved.